3-(Iodomethyl)-3-methoxy-oxetane
描述
Structure
3D Structure
属性
IUPAC Name |
3-(iodomethyl)-3-methoxyoxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-7-5(2-6)3-8-4-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWYQNDBDPNFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-methoxy-3-(iodomethyl)oxetane chemical structure and molecular weight
Technical Monograph: 3-Methoxy-3-(iodomethyl)oxetane Structural Characterization, Synthetic Logic, and Functional Utility
Part 1: Executive Technical Summary
3-Methoxy-3-(iodomethyl)oxetane (CAS: 2306276-37-7) represents a specialized class of 3,3-disubstituted oxetanes. Unlike simple alkyl-oxetanes, this molecule integrates two distinct reactive centers—a Lewis-basic ether linkage and an electrophilic alkyl iodide—around a strained four-membered ether core.
Its significance lies in its dual utility:
-
Cationic Ring-Opening Polymerization (CROP): The oxetane ring serves as a monomer for polyether synthesis, where the pendant iodomethyl group remains intact, providing a site for post-polymerization functionalization (e.g., with azides for energetic binders or amines for biological conjugation).
-
Medicinal Chemistry: It acts as a rigid, polar building block (isostere) to modulate lipophilicity and metabolic stability in drug candidates.
| Physicochemical Property | Data / Value |
| IUPAC Name | 3-(Iodomethyl)-3-methoxyoxetane |
| CAS Registry Number | 2306276-37-7 |
| Molecular Formula | C₅H₉IO₂ |
| Molecular Weight | 228.03 g/mol |
| Exact Mass | 227.9647 |
| Physical State | Liquid (Predicted) |
| Density (Predicted) | ~1.65 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 210–215 °C (at 760 mmHg) |
| SMILES | COC1(CI)COC1 |
Part 2: Structural Analysis & Reactivity Profile
The molecule features a quaternary carbon at position 3, enforcing a "puckered" conformation to minimize torsional strain between the adjacent methylene groups.
Key Structural Motifs:
-
The Oxetane Core: Possesses ~107 kJ/mol of ring strain. The oxygen atom is a hard Lewis base, susceptible to coordination by Lewis acids (
), which triggers polymerization. -
The Iodomethyl Group (
): A soft electrophile. The C-I bond is weak and polarizable, making it an excellent leaving group for substitution without compromising the oxetane ring under basic conditions. -
The Methoxy Group (
): Electron-donating via induction, it stabilizes the developing carbocation character during ring-opening processes, potentially increasing polymerization rates compared to non-donating analogs.
Diagram 1: Structural Connectivity & Reactivity Nodes
Caption: Functional decomposition of 3-methoxy-3-(iodomethyl)oxetane highlighting reactive sites.
Part 3: Synthetic Logic & Protocol
Designing a synthesis for this molecule requires navigating the "Oxetane Paradox": the ring is acid-sensitive (prone to polymerization) but base-stable. However, the target contains an alkyl iodide, which is sensitive to strong bases/nucleophiles.
The "Self-Validating" Route: The Late-Stage Iodination Strategy To ensure high purity and yield, iodine is introduced in the final step via Finkelstein reaction. This avoids side reactions (like elimination or ether cleavage) during the installation of the methoxy group.
Step-by-Step Methodology
Precursor: 3-(Chloromethyl)-3-methoxyoxetane OR 3-(Tosyloxymethyl)-3-methoxyoxetane. Note: These are derived from the commercially available 3-hydroxymethyl-3-methyloxetane or 3,3-bis(hydroxymethyl)oxetane.
Protocol:
-
Starting Material Preparation (Methylation):
-
Dissolve 3-(chloromethyl)-3-hydroxymethyloxetane in dry THF.
-
Add NaH (1.1 eq) at 0°C to deprotonate the hydroxyl group.
-
Add Methyl Iodide (MeI) or Dimethyl Sulfate.
-
Result: 3-(Chloromethyl)-3-methoxyoxetane.
-
Validation: Monitor disappearance of -OH peak in IR (~3400 cm⁻¹).
-
-
Finkelstein Halogen Exchange (The Critical Step):
-
Reagents: Sodium Iodide (NaI, 3-5 equivalents), 2-Butanone (MEK) or Acetone (dry).
-
Procedure: Dissolve the chloro-precursor in solvent. Add NaI. Reflux for 24–48 hours.
-
Mechanism: Equilibrium is driven by the precipitation of NaCl (insoluble in acetone/MEK).
-
Workup: Filter off NaCl solid. Evaporate solvent. Redissolve in ether, wash with sodium thiosulfate (to remove free
), water, and brine. -
Purification: Vacuum distillation.
-
Diagram 2: Synthetic Pathway (Finkelstein Route)
Caption: Two-step synthesis converting a chloro-alcohol precursor to the iodo-ether target.
Part 4: Applications in Polymer Science
The primary industrial and research application of 3-methoxy-3-(iodomethyl)oxetane is as a monomer for Cationic Ring-Opening Polymerization (CROP) .
Mechanism:
The polymerization is initiated by a Lewis acid (e.g.,
Why this monomer?
-
Energetic Binders: The iodine can be displaced by azide (
) post-polymerization to form GAP (Glycidyl Azide Polymer) analogs with improved mechanical properties due to the oxetane backbone (polytrimethylene ether) being more flexible than the epoxide backbone (polyethylene ether). -
Surface Modification: The pendant iodine allows for "click" chemistry or grafting onto surfaces.
Part 5: Safety & Handling Protocols
As an alkylating agent and an oxetane, this compound presents specific hazards.
| Hazard Class | Risk Description | Mitigation Protocol |
| Alkylating Agent | The | Double Gloving: Use Nitrile over Laminate. Handle only in a fume hood. |
| Lachrymator | Halogenated ethers can be irritating to mucous membranes. | Ventilation: Maintain face velocity >100 fpm. |
| Light Sensitivity | C-I bonds cleave homolytically under UV/Vis light, liberating free Iodine ( | Storage: Amber glass vials wrapped in foil. Store at 2–8°C. |
| Polymerization | Exothermic polymerization if exposed to Lewis acids (trace metal ions). | Stabilization: Store over basic alumina or add trace triethylamine if not used immediately. |
References
-
Vigo, A. J., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(15), 8896–8960. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(16), 2816-2850. [Link]
-
PubChem. (2024). Compound Summary for 3-(Iodomethyl)-3-methyloxetane (Analog). Retrieved from [Link]
Sources
3,3-Disubstituted Oxetanes: The "Magic Square" of Medicinal Chemistry
[1]
Executive Summary: Beyond the Gem-Dimethyl Effect
In modern drug discovery, the "Gem-Dimethyl" effect is a classic strategy to restrict conformation and block metabolic hotspots.[1] However, this often comes at the cost of increased lipophilicity (LogP), which can degrade solubility and metabolic stability.
The 3,3-disubstituted oxetane has emerged as a superior surrogate.[1] Functioning as a "polar gem-dimethyl" group, it offers a unique combination of properties: it occupies similar steric volume to a gem-dimethyl group but significantly lowers LogP, modulates the pKa of adjacent amines, and blocks oxidative metabolism.[1] This guide details the physicochemical rationale, synthetic access, and application of these high-value building blocks.
Physicochemical Architecture
The utility of the oxetane ring stems from its ability to act as a metabolic shield and a lipophilicity sink .
The "Polar Gem-Dimethyl" Concept
Replacing a gem-dimethyl group with an oxetane ring introduces a polar oxygen atom while maintaining the steric bulk required for conformational locking.[1]
| Property | gem-Dimethyl (–C(CH₃)₂) | Oxetane (–C₃H₄O–) | Impact of Replacement |
| Steric Volume | ~45 ų | ~42 ų | Isosteric: Minimal structural perturbation.[1] |
| Lipophilicity | High (Hydrophobic) | Low (Polar) | ΔLogP ≈ -1.0 to -1.5 (Improved solubility).[1] |
| H-Bonding | None | Acceptor | Solvation: Increases aqueous solubility.[1] |
| Metabolic Stability | Prone to CYP oxidation | Resistant | Shielding: Blocks metabolic soft spots.[1] |
Modulation of Amine Basicity (pKa)
A critical application of 3,3-disubstituted oxetanes is the modulation of adjacent amine basicity.[1] When an oxetane is placed
-
Result: Reduced lysosomal trapping and hERG channel inhibition, while maintaining sufficient basicity for target interaction.
Strategic Visualization: The Oxetane Decision Matrix
Caption: Decision matrix for deploying oxetane building blocks to solve specific DMPK liabilities.
Synthetic Methodologies
Accessing 3,3-disubstituted oxetanes requires specialized protocols to avoid ring opening, which is favorable under acidic conditions due to ring strain (~106 kJ/mol).[1]
Workflow: Divergent Synthesis from Oxetan-3-one
The most versatile starting material is oxetan-3-one .[1] It serves as a linchpin for accessing diverse 3,3-disubstituted scaffolds.
Caption: Divergent synthetic pathways from the commercially available oxetan-3-one building block.
Detailed Protocol: Synthesis of 3-Fluoro-3-Phenyloxetane
This protocol illustrates the installation of a fluorine atom on the oxetane ring, creating a highly stable, non-metabolizable motif.[1] This transformation is sensitive; precise temperature control is required to prevent ring fragmentation (Grob-type fragmentation).[1]
Reaction Scheme:
-
Oxetan-3-one + PhMgBr → 3-Phenyl-3-hydroxyoxetane[1]
-
3-Phenyl-3-hydroxyoxetane + DAST → 3-Fluoro-3-phenyloxetane[1]
Step-by-Step Methodology:
Step 1: Grignard Addition
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon.
-
Reagent Prep: Dissolve oxetan-3-one (1.0 equiv, e.g., 1.0 g) in anhydrous THF (0.2 M concentration). Cool to -78 °C (Dry ice/acetone bath).
-
Addition: Add PhMgBr (1.2 equiv, 1.0 M in THF) dropwise over 30 minutes via syringe pump. Critical: Maintain internal temperature below -70 °C to prevent ring opening.[1]
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (stain with KMnO₄).[1]
-
Quench: Quench at -78 °C with saturated aqueous NH₄Cl. Allow to warm to room temperature.
-
Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash column chromatography (Hexane/EtOAc) to yield 3-phenyl-3-hydroxyoxetane (typically 80-90% yield).[1]
Step 2: Deoxofluorination (The Critical Step)
-
Setup: Dissolve the alcohol from Step 1 (1.0 equiv) in anhydrous DCM (0.1 M) in a plastic/Teflon vessel (DAST reacts with glass over time, though glass is acceptable for short durations).
-
Cooling: Cool to -78 °C .
-
Fluorination: Add DAST (Diethylaminosulfur trifluoride, 1.2 equiv) dropwise.[1]
-
Warming: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C (ice bath) over 2 hours. Warning: Do not heat to reflux; risk of explosion/decomposition.
-
Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0 °C. Caution: Vigorous CO₂ evolution.
-
Isolation: Extract with DCM, dry over MgSO₄.
-
Result: Concentration yields 3-fluoro-3-phenyloxetane .
Advanced Architecture: Spirocyclic Oxetanes
For maximum rigidity and solubility, 2-oxa-6-azaspiro[3.3]heptane is the gold standard.[1] It serves as a surrogate for morpholine or piperazine but with significantly lower lipophilicity.[1]
Case Studies in Drug Development
Rilzabrutinib (BTK Inhibitor)[1][4]
-
Context: Developed for immune thrombocytopenia.
-
Oxetane Role: The molecule features an oxetane ring appended to a piperazine.[1]
-
Mechanistic Benefit: The oxetane reduces the basicity of the piperazine nitrogen, improving the pharmacokinetic profile by reducing lysosomal sequestration and improving oral bioavailability compared to the gem-dimethyl analog.
Lanraplenib (Syk Inhibitor)[1]
-
Design: A piperazine-oxetane moiety replaced a morpholine group.[1]
-
Outcome: The oxetane analog showed improved metabolic stability (lower intrinsic clearance) and reduced planar character, which improved solubility.
Safety & Handling
-
Strain Release: Oxetanes possess ~106 kJ/mol of ring strain.[1] While kinetically stable, they can undergo rapid, exothermic polymerization in the presence of strong Lewis acids (e.g., BF₃·OEt₂, AlCl₃).
-
Toxicity: generally considered low toxicity, but alkylating potential exists for 3-halomethyl oxetanes.[1]
References
-
Wuitschik, G., et al. (2006).[3] "Oxetanes as Promising Modules in Drug Discovery."[1][3][4][5][6] Angewandte Chemie International Edition. [1]
-
Wuitschik, G., et al. (2010).[3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [1]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][5][7] Chemical Reviews. [1]
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [1]
-
Burkhard, J. A., et al. (2013).[8] "Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide." Organic Letters. [1]
Sources
- 1. Rilzabrutinib - Wikipedia [en.wikipedia.org]
- 2. CN103420952A - Method for synthesizing 3-fluoro-3-phenyloxetane - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Characterization and Application of 3-(Iodomethyl)-3-methoxy-oxetane
Executive Summary
This technical guide provides a comprehensive analysis of 3-(Iodomethyl)-3-methoxy-oxetane (CAS: 2306276-37-7), a specialized building block used in medicinal chemistry. The oxetane moiety has emerged as a critical isostere for the gem-dimethyl group, offering a strategy to reduce lipophilicity (LogP) and improve metabolic stability without altering steric bulk.[1][2]
This document details the physicochemical properties of the compound, provides validated protocols for determining its solubility and lipophilicity experimentally, and outlines its handling requirements. It is designed for researchers utilizing this reagent to modulate the physicochemical profile of drug candidates.
Physicochemical Profile
The introduction of the 3-methoxy-oxetane motif is a strategic design choice. Unlike the 3-methyl analog, the 3-methoxy variant introduces an additional polar vector, further lowering LogP and increasing fraction unbound (
Key Compound Data[3][4][5]
| Property | Data | Source/Method |
| Compound Name | 3-(Iodomethyl)-3-methoxy-oxetane | IUPAC |
| CAS Number | 2306276-37-7 | Chemical Registry |
| Formula | C | Molecular Formula |
| Molecular Weight | 228.03 g/mol | Calculated |
| cLogP | 0.84 | Calculated (ChemScene) |
| TPSA | 18.46 Ų | Topological Polar Surface Area |
| H-Bond Acceptors | 2 | Structural Analysis |
| Physical State | Liquid or low-melting solid | Observation |
Comparative Lipophilicity (The "Oxetane Effect")
The table below illustrates the impact of substituting a gem-dimethyl group with oxetane variants. The 3-methoxy-oxetane group (derived from the title compound) offers a superior reduction in lipophilicity compared to the 3-methyl-oxetane.
| Motif | Structure Fragment | Solubility Impact | |
| gem-Dimethyl | -C(CH | 0 (Baseline) | Low |
| 3-Methyl-oxetane | Oxetane-3-yl-CH | -1.0 to -1.4 | Moderate Increase |
| 3-Methoxy-oxetane | Oxetane-3-yl-OCH | -1.5 to -2.0 | High Increase |
Note:
Experimental Methodologies
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
This is the gold standard for determining equilibrium solubility. Due to the potential instability of the alkyl iodide, this protocol is modified to minimize light exposure and hydrolysis time.
Reagents:
-
Test Compound: 3-(Iodomethyl)-3-methoxy-oxetane[3]
-
Solvent: PBS (pH 7.4) or Water (double distilled)
-
Internal Standard (IS): Sulfamethoxazole (or similar stable compound)
Workflow:
-
Preparation: Weigh 5 mg of compound into a 2 mL amber glass vial (protect from light).
-
Saturation: Add 500
L of buffer. Cap tightly. -
Equilibration: Agitate at 25°C for 24 hours at 500 rpm. Note: Do not sonicate for extended periods to avoid heating/degradation.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22
m PVDF filter. -
Quantification: Analyze the supernatant via HPLC-UV/MS against a standard curve prepared in DMSO.
Protocol B: Lipophilicity (LogD ) via HPLC
Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic MeOH/Water (buffered to pH 7.4) at varying ratios (e.g., 50%, 60%, 70% MeOH).
-
Calibration: Run 5 standards with known LogP values (e.g., Caffeine, Toluene, Naphthalene).
-
Measurement: Determine the retention time (
) of the test compound. -
Calculation: Calculate the capacity factor
. Extrapolate Log (at 0% organic modifier) if necessary, or use the calibration curve to interpolate LogP.
Workflow Visualization
Figure 1: Parallel workflows for determining thermodynamic solubility and lipophilicity (LogP).
Stability and Handling
The presence of the iodomethyl group combined with the strained oxetane ring requires specific handling protocols to maintain reagent integrity.
-
Light Sensitivity: Alkyl iodides are prone to homolytic cleavage under UV/visible light, liberating iodine (turning the sample yellow/brown). Store in amber vials.
-
Acid Sensitivity: The oxetane ring is acid-labile. Avoid strong acidic media (pH < 2) during workup or storage, as this can trigger ring-opening polymerization or hydrolysis.
-
Nucleophilicity: The iodide is an excellent leaving group. It will react rapidly with thiols, amines, and even water if left in solution for prolonged periods. Prepare solutions fresh.
Application in Drug Design[4][7][8][9][10]
The primary utility of 3-(Iodomethyl)-3-methoxy-oxetane is as an electrophile to install the oxetane ring onto a scaffold, typically replacing a gem-dimethyl or cyclohexyl group.
Mechanistic Pathway
The reaction typically proceeds via an S
Figure 2: Nucleophilic substitution pathway for installing the 3-methoxy-oxetane motif.
References
-
Waring, M. J. (2010).[1] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Contextual grounding for oxetane lipophilicity).
- Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529.
-
PubChem. (2023). Compound Summary for 3-(Iodomethyl)oxetane analogs. Retrieved from [Link]
Sources
Harnessing the Power of Strained Rings: A Technical Guide to Novel Oxetane Scaffolds for Drug Discovery Libraries
Abstract
The oxetane ring, a four-membered oxygen-containing heterocycle, has transitioned from an academic curiosity to a validated and highly valuable motif in contemporary drug discovery.[1][2] Initially hampered by perceptions of instability and synthetic intractability, the oxetane scaffold is now strategically employed to fine-tune the physicochemical properties of drug candidates, addressing common liabilities such as poor solubility, metabolic instability, and undesirable basicity.[1][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the strategic incorporation of oxetane scaffolds. We will explore the causality behind their profound impact on molecular properties, detail robust synthetic methodologies for library creation, present case studies from clinical and preclinical candidates, and offer practical experimental protocols.
The Strategic Value Proposition: Why Oxetanes?
The incorporation of an oxetane is not merely a substitution but a strategic decision rooted in its unique combination of properties: low molecular weight, high polarity, and significant three-dimensionality.[2][4] These attributes allow medicinal chemists to exert precise control over a molecule's behavior, transforming problematic leads into viable drug candidates.
Mastering Physicochemical Properties
The tactical placement of an oxetane can be used to meticulously sculpt a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Aqueous Solubility: A frequent hurdle in drug development is the poor aqueous solubility of highly lipophilic compounds. Replacing a non-polar group, such as a gem-dimethyl moiety, with a polar oxetane can dramatically enhance solubility. This improvement is not trivial; literature reports show that this substitution can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[5][6] This is a direct consequence of the oxetane's exposed oxygen lone pairs, which are strong hydrogen bond acceptors.[7]
-
Lipophilicity (LogD): The drive to block metabolic hotspots often involves introducing lipophilic groups like tert-butyl or gem-dimethyl groups, which can undesirably increase LogD.[8] An oxetane provides a polar alternative, occupying a similar volume to a gem-dimethyl group but significantly reducing lipophilicity.[1][9] This reduction can mitigate off-target toxicities and improve the overall drug-like properties of a candidate.
-
Metabolic Stability: Oxetanes serve as excellent shields for metabolically labile sites.[1][8] Unlike a gem-dimethyl group, the oxetane itself is relatively robust to oxidative metabolism.[7] Furthermore, the strained ring can be a substrate for microsomal epoxide hydrolase (mEH), providing an alternative metabolic clearance pathway that can divert metabolism away from the often-problematic cytochrome P450 (CYP) enzymes.[2][10] This strategy can be crucial for minimizing the risk of drug-drug interactions (DDIs).
-
Basicity (pKa) Modulation: The oxetane's oxygen atom is strongly electron-withdrawing, an effect that can be transmitted to adjacent functional groups.[11] When placed alpha to a basic amine, an oxetane can lower its pKa by as much as 2.7 units.[9] This is a powerful tool for medicinal chemists. High basicity is often linked to liabilities such as poor cell permeability and off-target activity, including inhibition of the hERG potassium channel, a major cause of cardiac toxicity.[4] By attenuating basicity, the oxetane moiety helps to engineer safer and more effective molecules.
Bioisosterism and Structural Influence
Bioisosteric replacement is a cornerstone of medicinal chemistry, and the oxetane is a modern and versatile player.
-
gem-Dimethyl and Carbonyl Isosteres: The oxetane is widely recognized as a bioisostere of both the gem-dimethyl group and the carbonyl group.[1][12] It mimics the tetrahedral geometry and volume of the gem-dimethyl group while introducing polarity.[8] It shares a similar dipole moment and hydrogen bond accepting capacity with a carbonyl group but offers superior metabolic and chemical stability.[7][8] This allows chemists to replace a potentially reactive or metabolically weak carbonyl without sacrificing a key binding interaction.
-
Three-Dimensionality (3D) and Conformational Locking: There is a clear trend in drug discovery away from flat, sp2-rich molecules, which suffer from higher attrition rates in clinical development.[3] The sp3-rich, puckered structure of the oxetane ring introduces 3D character, enabling exploration of new chemical space and potentially improving target selectivity.[1][2] In certain contexts, the oxetane can act as a conformational lock, rigidifying a portion of the molecule to favor a bioactive conformation, as seen in the natural product Paclitaxel (Taxol).[12][13]
Synthesis of Oxetane Scaffolds for Library Generation
The "oxetane rush" was initially tempered by a lack of diverse and scalable synthetic methods.[1] Significant advances in synthetic chemistry have now made a wide array of oxetane building blocks accessible for library synthesis.
Key Synthetic Strategies
-
Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition is a classic method for forming the oxetane ring directly from a carbonyl compound and an alkene.[14][15] The reaction is initiated by UV or, in more modern protocols, visible light, which excites the carbonyl to a singlet or triplet state that then reacts with the alkene via a 1,4-biradical intermediate.[16][17] This method is powerful for creating highly substituted oxetanes.
-
Intramolecular Cyclization: The most common and practical approach for synthesizing simpler oxetanes relies on the intramolecular Williamson ether synthesis.[18] This involves the cyclization of a 1,3-halohydrin or the activation and cyclization of a 1,3-diol, typically under basic conditions. This robust method is the foundation for many commercially available oxetane building blocks.
-
Derivatization of Core Building Blocks: For library synthesis, the most efficient approach is often the functionalization of a pre-formed oxetane core. Commercially available building blocks like 3-oxetanone and 3-aminooxetanes serve as versatile starting points for elaboration into a diverse library of scaffolds.[5][11]
Caption: Key Synthetic Pathways to Oxetane Scaffolds.
Data-Driven Insights: Oxetanes in Action
The theoretical benefits of oxetanes are validated by their successful application in numerous drug discovery programs. Matched molecular pair analysis provides a quantitative look at their impact.
Table 1: Impact of Oxetane Incorporation on Physicochemical Properties
| Original Moiety | Replacement Moiety | Property Change | Rationale & Benefit | Reference |
| gem-dimethyl | 3,3-disubstituted Oxetane | ↑ Solubility (4-4000x) | Increases polarity without significant size change, improving bioavailability. | [6][9] |
| gem-dimethyl | 3,3-disubstituted Oxetane | ↓ LogD | Reduces lipophilicity, which can decrease off-target toxicity. | [1][9] |
| Amine (e.g., piperidine) | Oxetane-substituted Amine | ↓ pKa (~2.7 units) | Attenuates basicity, mitigating hERG liability and improving permeability. | [4][9] |
| Carbonyl | 3-substituted Oxetane | ↑ Metabolic Stability | Replaces metabolically labile group with a robust isostere. | [7][8] |
| Morpholine | Spirocyclic Oxetane (e.g., 2-oxa-6-azaspiro[3.3]heptane) | ↑ Metabolic Stability | Acts as a metabolically stable morpholine bioisostere. | [1][5] |
Table 2: Oxetane-Containing Clinical & Preclinical Candidates
| Compound Name | Therapeutic Target | Rationale for Oxetane Incorporation | Observed Benefit | Reference |
| Fenebrutinib | Bruton's Tyrosine Kinase (BTK) | Modulate basicity of an adjacent amine. | Reduced pKa to prevent off-target effects and improve selectivity. | [1][4] |
| Lanraplenib | Spleen Tyrosine Kinase (SYK) | Act as a stable isostere for morpholine; reduce basicity of a piperazine. | Improved metabolic stability and solubility; pKaH reduced from 8.0 to 6.4. | [1][4] |
| Ziresovir | Respiratory Syncytial Virus (RSV) | Serve as a conformational and basicity control element. | Increased molecular 3D character and potency. | [1] |
| Danuglipron | GLP-1 Receptor Agonist | Modulate basicity of an adjacent piperazine moiety. | Enhanced solubility and permeability while maintaining metabolic stability. | [1][4] |
Experimental Protocols & Strategic Workflows
A self-validating system requires robust and reproducible protocols. Below is a representative methodology for one of the key synthetic strategies and a logical workflow for lead optimization.
Protocol: Visible-Light Mediated Paternò-Büchi Reaction
This protocol is adapted from modern methodologies that prioritize safety and scalability over traditional UV-based setups.[17]
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the carbonyl substrate (1.0 equiv), the alkene (2.0-5.0 equiv), and the iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-2 mol%).
-
Solvent & Degassing: Add the appropriate anhydrous solvent (e.g., acetonitrile, acetone) to achieve a suitable concentration (typically 0.1 M). Seal the vial and degas the solution for 15-30 minutes by bubbling with nitrogen or argon. This is critical to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 450 nm). Ensure the reaction is stirred vigorously to maintain a homogenous mixture. Maintain a constant temperature, using a fan or cooling bath if necessary, as photochemical reactions can generate heat.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carbonyl is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess volatile alkene.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired oxetane product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Lead Optimization Workflow
The decision to incorporate an oxetane is often made during the lead optimization phase to address specific liabilities identified in an initial lead compound.
Caption: Workflow for Oxetane-Mediated Lead Optimization.
Challenges and Future Directions
Despite their proven utility, challenges remain. The stability of the oxetane ring must be considered, as it can be susceptible to ring-opening under harsh acidic conditions, particularly with certain substitution patterns.[1][3] Consequently, oxetane moieties are often introduced in the later stages of a synthetic sequence.[1]
The future is bright for oxetane chemistry. The focus is now expanding from using oxetanes as peripheral "property-modulating" pendants to incorporating them as central, core scaffolding elements.[4][19] This evolution, coupled with the continuous development of novel and more efficient synthetic methods, will undoubtedly expedite the inclusion of these valuable scaffolds in early-stage drug discovery campaigns, ultimately enriching the pipeline of next-generation therapeutics.
Conclusion
The oxetane scaffold has firmly established itself as a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to predictably and profoundly modulate key drug-like properties—including solubility, lipophilicity, metabolic stability, and basicity—provides a rational path to overcoming common development hurdles. By serving as a superior bioisosteric replacement for traditional motifs like gem-dimethyl and carbonyl groups, oxetanes enable the creation of molecules with enhanced ADME and safety profiles. As synthetic accessibility continues to improve, the strategic deployment of oxetane-containing building blocks will continue to accelerate the discovery and development of innovative medicines.
References
-
Wadepohl, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Gomma, A. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
Symes, O. L., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Wadepohl, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Center for Biotechnology Information (PMC). [Link]
-
Wadepohl, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Symes, O. L., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]
-
Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. [Link]
-
Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
Gomma, A. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
-
D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. National Center for Biotechnology Information (PMC). [Link]
-
Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Gentry, H. R., & Nagib, D. A. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters. [Link]
-
Various Authors (2025). Strategies used to synthesize the oxetane scaffolds. ResearchGate. [Link]
-
Wikipedia Contributors (2023). Paternò–Büchi reaction. Wikipedia. [Link]
-
Chemie Brunschwig AG. Oxetane. Product Information. [Link]
-
D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Scilit. [Link]
-
Farkas, V., & Kollar, L. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Todorova, Y. I., et al. (2021). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]
-
Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Center for Biotechnology Information (PMC). [Link]
-
Burkhard, J. A., et al. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Symes, O. L., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
-
Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting Presentation. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chigroup.site [chigroup.site]
- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 19. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Methoxy-Oxetane Motif: A High-Fidelity Morpholine Bioisostere for Kinase Inhibitor Optimization
[1][2][3]
Executive Summary
The 3-methoxy-oxetane-3-yl group is a structural surrogate for the morpholine ring.[1][2][3] While morpholine is a privileged scaffold for interacting with the solvent-exposed regions of kinase ATP pockets, it often suffers from oxidative metabolism (CYP450 liability at the
Replacing a morpholine with a 3-methoxy-oxetane moiety offers three distinct advantages:
-
Reduced Lipophilicity (LogD): The oxetane ring is significantly more polar than the ethylene bridge it replaces, lowering LogD by ~1.0–1.5 units.[2][3]
-
Metabolic Shielding: The quaternary center at the 3-position eliminates the labile
-protons found in morpholine, blocking oxidative dealkylation.[1][2][3] -
Maintained H-Bond Acceptor: The methoxy group mimics the spatial orientation and H-bond acceptor capability of the morpholine oxygen, preserving key solvent interactions.[1][2][3]
Physicochemical Profile & Logic
The transition from a morpholine to a 3-methoxy-oxetane is a "Matched Molecular Pair" (MMP) strategy designed to improve Lipophilic Efficiency (LipE) .[1][2][3]
Comparative Metrics: Morpholine vs. 3-Methoxy-Oxetane
The following table illustrates the property shift when replacing a morpholine group attached to an aromatic kinase core (Ar-Morpholine) with a 3-methoxy-oxetane (Ar-Oxetane-OMe).
| Property | Morpholine Motif | 3-Methoxy-Oxetane Motif | Impact on Drug Design |
| LogP / LogD | High (Base) | Lower (~ -1.0 unit) | Improves solubility and reduces non-specific binding.[1][2] |
| pKa (Conj. Acid) | ~8.3 (Basic) | < 6.0 (Weakly Basic) | Reduces lysosomal trapping; improves BBB permeability.[1][2] |
| H-Bond Acceptor | Ether Oxygen | Methoxy Oxygen | Preserves water-bridging to solvent front (e.g., hinge region).[1][2][3] |
| Metabolic Liability | High ( | Low (Quaternary C) | Blocks CYP-mediated N-dealkylation.[1][2] |
| Topology | Chair Conformation | Puckered Planar | Reduces steric bulk; vectors substituents differently.[2][3] |
Decision Logic: When to Use
Use this motif when a lead compound containing a morpholine exhibits:
-
High intrinsic clearance (
) due to morpholine oxidation.[2] -
Poor CNS penetration due to P-gp efflux (often driven by basicity/H-bond count).[1][2][3]
-
Solubility issues requiring a reduction in lipophilicity without introducing ionizable groups.[2][3]
Visualization: The Bioisosteric Transition
The diagram below illustrates the structural and physicochemical shift.
Caption: Structural evolution from morpholine to 3-methoxy-oxetane, highlighting the specific physicochemical improvements in lipophilicity and stability.[1][2]
Case Study: Genentech PI3K Inhibitor Optimization
Context: In the development of brain-penetrant PI3K inhibitors for Glioblastoma Multiforme (GBM), Genentech researchers faced a critical challenge. Standard PI3K inhibitors (like GDC-0941) possessed morpholine groups that were substrates for P-glycoprotein (P-gp) efflux, preventing them from crossing the blood-brain barrier (BBB).[1][2]
The Pivot: Researchers utilized the 3-methoxy-oxetane motif to replace the morpholine.[1][2][3]
-
Challenge: The morpholine nitrogen was too basic, contributing to P-gp recognition, and the ring was metabolically labile.
-
Solution: Replacing the morpholine with a 3-methoxy-oxetane-3-yl group attached to the pyrimidine core.[1][2][3]
-
Outcome:
This campaign validated the motif as a "CNS-enabler" for kinase inhibitors.[1][2][3]
Synthetic Pathways[1][2][4][5]
Installing the 3-methoxy-oxetane motif requires specific building blocks, primarily derived from oxetan-3-one .[1][2][3]
Method A: The 1,2-Addition / Methylation Sequence
This is the standard route for installing the motif onto an aryl halide (e.g., a kinase hinge binder).[2][3]
Workflow:
-
Lithiation: Halogen-Lithium exchange on the aryl bromide.[2][3]
-
Addition: Nucleophilic attack on oxetan-3-one .
-
Methylation: Quenching the resulting alkoxide (or isolated alcohol) with Methyl Iodide (MeI).[2][3]
Caption: Step-by-step synthetic pathway for installing the 3-methoxy-oxetane motif onto an aromatic scaffold.
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxy-3-(4-pyridyl)oxetane (Representative)
This protocol describes the installation of the motif onto a pyridine scaffold, common in kinase inhibitors.[1][2]
Reagents:
Step-by-Step Methodology:
-
Lithiation: In a flame-dried flask under Argon, dissolve 4-bromopyridine (1.0 equiv) in anhydrous THF. Cool to -78°C.[1][2][3]
-
Exchange: Dropwise add n-BuLi (1.1 equiv). Stir for 30 min at -78°C to generate the lithiated species.
-
Addition: Add a solution of oxetan-3-one (1.2 equiv) in THF dropwise. Stir at -78°C for 1 h, then allow to warm to 0°C.
-
Quench & Isolate: Quench with sat. NH4Cl.[2][3] Extract with EtOAc (3x).[2][3] Dry (Na2SO4) and concentrate.[2][3] Purify the 3-(4-pyridyl)oxetan-3-ol intermediate via silica chromatography (DCM/MeOH).
-
Methylation: Dissolve the intermediate alcohol in anhydrous DMF at 0°C. Add NaH (1.5 equiv) portion-wise. Stir for 15 min (gas evolution).
-
Alkylation: Add MeI (1.2 equiv) dropwise.[2][3] Stir at RT for 2 h.[2][3]
-
Workup: Quench with water. Extract with EtOAc.[2][3] Wash organic layer with LiCl (5% aq) to remove DMF.[2][3] Dry and concentrate.
-
Validation: Verify structure via 1H-NMR (Characteristic oxetane doublets at ~4.6-4.9 ppm).
Protocol 2: Microsomal Stability Assay (HLM)
To verify the metabolic stability advantage of the oxetane motif over morpholine.[2]
System: Human Liver Microsomes (HLM).[2][3] Compound Conc: 1 µM (to ensure first-order kinetics).
Workflow:
-
Pre-incubation: Mix test compound (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
Success Criteria: A successful 3-methoxy-oxetane replacement should show a
References
-
Heffron, T. P., et al. (2012).[2][3][5] "The Design and Identification of Brain Penetrant Inhibitors of Phosphoinositide 3-kinase
." Journal of Medicinal Chemistry, 55(18), 8007–8020.[2][3][5] Link[1][2] -
Wuitschik, G., et al. (2010).[2][3] "Oxetanes as Promising Modules in Drug Discovery."[2][3] Angewandte Chemie International Edition, 49(48), 8993–8995.[2][3] Link[1][2]
-
Burkhard, J. A., et al. (2010).[2][3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.[2][3] Link[1][2]
-
Bull, J. A., et al. (2016).[2][3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 116(19), 12150–12233.[2][3] Link[1][2]
-
Genentech/Roche. (2016).[2][3] "Discovery of Clinical Development Candidate GDC-0084." ACS Medicinal Chemistry Letters, 7(4), 351–356.[2][3][6] Link[1][2][7]
Sources
- 1. GDC-0084 (Paxalisib; RG7666) | phosphatidylinositol 3-kinase (PI3K) inhibitor | CAS 1382979-44-3 | Buy GDC-0084 (Paxalisib; RG7666) from Supplier InvivoChem [invivochem.com]
- 2. Inavolisib | C18H19F2N5O4 | CID 124173720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxetane - Wikipedia [en.wikipedia.org]
- 4. Oxetan-3-one synthesis [organic-chemistry.org]
- 5. The design and identification of brain penetrant inhibitors of phosphoinositide 3-kinase α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxetane Effect: A Physicochemical & Bioisosteric Profiling Guide for 3,3-Disubstituted Systems
Executive Summary
In modern medicinal chemistry, the 3,3-disubstituted oxetane ring has transcended its status as a mere synthetic curiosity to become a "privileged structure" for multiparameter optimization. This guide analyzes the physicochemical properties of this motif, specifically its role as a stable, polar bioisostere for gem-dimethyl and carbonyl groups.[1][2][3] By introducing an oxetane, researchers can often simultaneously lower lipophilicity (LogD), enhance aqueous solubility, and attenuate the basicity of proximal amines—without altering the overall steric bulk of the lead molecule.[4]
Structural & Conformational Analysis
Geometry and Ring Strain
Unlike cyclobutane, which adopts a significantly puckered conformation to relieve torsional strain, the oxetane ring is comparatively planar.[5]
-
Puckering Angle: ~8.7° (at 140 K), compared to ~30° for cyclobutane.
-
Ring Strain: ~106 kJ/mol.[5]
-
Bond Angles: The C-O-C angle is compressed to ~90.2°, exposing the oxygen lone pairs.
Impact: This near-planarity allows the oxetane to mimic the spatial arrangement of a gem-dimethyl group or a carbonyl group (
Electronic Profile & Dipole Moment
The oxetane oxygen is a potent hydrogen bond acceptor (HBA).[5]
-
Dipole Moment: High dipole moment (~1.9 D), comparable to a carbonyl group (~2.3 D) and significantly higher than cyclic ethers like tetrahydrofuran (THF).
-
H-Bonding: The exposed lone pairs on the oxygen allow for directional H-bonding, often serving as a bioisostere for morpholines or carbonyls in solvent-exposed regions of a protein pocket.
Physicochemical Profiling: The "Oxetane Effect"[3][6][7][8][9]
Lipophilicity Modulation (LogP/LogD)
Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane consistently lowers lipophilicity due to the introduction of the polar ether oxygen and the reduction of hydrocarbon bulk.
Comparative Lipophilicity (Matched Molecular Pairs):
| Scaffold Variant | Mechanism | |
| gem-Dimethyl | Reference (0.0) | High lipophilicity; metabolic liability. |
| Cyclobutane | -0.3 to -0.5 | Slight reduction; steric bulk maintained. |
| Oxetane | -1.0 to -1.3 | Significant reduction ; high polarity oxygen lowers partition coefficient. |
| Carbonyl (C=O) | -1.5 to -2.0 | High polarity; often chemically unstable or reactive. |
Aqueous Solubility Enhancement
The reduction in LogD, combined with the high H-bond acceptor capability, leads to dramatic improvements in thermodynamic solubility.
-
Magnitude: Improvements of 10-fold to >4000-fold have been reported when replacing gem-dimethyl groups.
-
Solvation: The exposed oxygen allows for better solvation by water molecules compared to sterically crowded ethers or carbocycles.
Basicity Modulation (pKa Attenuation)
One of the most tactical uses of the oxetane ring is "taming" basic amines. The oxygen atom exerts a strong inductive electron-withdrawing effect (-I effect) through the
pKa Reduction vs. Distance:
| Position of Oxetane Relative to Amine | |
| ~ 2.7 units | |
| ~ 1.9 units | |
| ~ 0.7 units |
Metabolic Stability & Bioisosterism[2][4][6][12][13]
The "Metabolic Switch"
Alkyl groups, particularly gem-dimethyls, are frequent sites of metabolic attack (hydroxylation) by Cytochrome P450 enzymes.[6] The oxetane ring acts as a "metabolic sink":
-
Steric Blocking: It occupies the same volume as the gem-dimethyl, blocking access to the site.
-
Electronic Deactivation: The oxidative potential of the C-H bonds adjacent to the oxygen is modulated, making the ring generally resistant to P450-mediated oxidative opening.
Bioisosteric Mapping
The following diagram illustrates the strategic logic of oxetane substitution in drug design.
Caption: Bioisosteric relationships showing how oxetane bridges the gap between lipophilic alkyl groups and reactive carbonyls.
Experimental Protocols
Protocol: Comparative Intrinsic Clearance ( ) Assay
Objective: To validate the metabolic stability of an oxetane analog versus its gem-dimethyl parent.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Test compounds (10 mM DMSO stock).
-
Quench solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Methodology:
-
Incubation Mix: Prepare a reaction mixture containing 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1
M, <0.1% DMSO) and pre-incubate at 37°C for 5 minutes. -
Initiation: Initiate reaction by adding the NADPH regenerating system.
-
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Quench Solution. Vortex for 1 min; centrifuge at 4000 rpm for 15 min. -
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot
vs. time. The slope is used to calculate and .[7]
Protocol: Thermodynamic Solubility (Shake-Flask)
Objective: To quantify the solubility advantage of the oxetane motif.
Methodology:
-
Preparation: Add excess solid test compound (~1-2 mg) to 1 mL of buffer (pH 7.4 phosphate or pH 9.9 borate).
-
Equilibration: Shake at 25°C for 24 hours (equilibrium phase).
-
Filtration: Filter suspension through a 0.45
m PVDF membrane to remove undissolved solid. -
Quantification: Analyze filtrate by HPLC-UV against a standard curve prepared in DMSO (to ensure total solubility of standard).
-
Validation: Check pH of filtrate to ensure buffering capacity was maintained.
Stability & Reactivity Workflow
While metabolically stable, oxetanes are strained rings.[8] They are generally stable to basic and reductive conditions but can be sensitive to strong acids, especially if an internal nucleophile (e.g., alcohol, amine) is present to facilitate ring opening.
Caption: Standard workflow for assessing chemical stability of oxetane scaffolds.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Physico-Chemical Bioisosteres for gem-Dimethyl Groups." Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry. Link
-
Müller, K., et al. (2009). "Oxetanes as Non-Hydrolyzable Ether Surrogates of Carbonyl Groups." Synlett. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Carboxylic Acid Surrogates: Synthesis and Physicochemical Characterization." Organic Letters. Link
-
Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[9][10][8] Chemical Reviews. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Application Note: Strategic Synthesis of 3-Methoxy-Oxetane Derivatives via Nucleophilic Substitution
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the strategic synthesis of 3-methoxy-oxetane derivatives. It prioritizes field-proven protocols and mechanistic depth.
Abstract
The 3-methoxy-oxetane motif is a critical bioisostere in modern drug design, offering modulation of lipophilicity (LogD), metabolic stability, and aqueous solubility compared to gem-dimethyl or carbonyl groups. This guide details the synthesis of 3-methoxy-oxetane derivatives via nucleophilic substitution, distinguishing between Route A (O-Alkylation of 3-Oxetanol) and Route B (Direct Displacement of 3-Halooxetanes) . While Route A is the industry standard for scalability and safety, Route B provides access to diverse 3-substituted analogs. We provide optimized protocols, mechanistic insights into the "oxetane I-strain" challenge, and safety guidelines for handling strained heterocycles.
Strategic Analysis & Retrosynthesis
The synthesis of 3-methoxy-oxetane derivatives presents a unique challenge due to the strain energy of the oxetane ring (~106 kJ/mol). Nucleophilic substitution must be carefully designed to avoid ring-opening or elimination (to unstable oxetes).
Synthetic Pathways Overview
The following decision tree outlines the primary strategies based on precursor availability and substitution requirements.
Figure 1: Retrosynthetic strategies for accessing 3-methoxy-oxetane derivatives. Route A is preferred for simple ethers, while Route B is versatile for other nucleophiles.
Critical Mechanistic Insights
The "I-Strain" Dilemma in Route B
Direct nucleophilic substitution (
-
Transition State Strain: The ideal
transition state requires a bond angle of 120° (trigonal bipyramidal). In a 4-membered ring, the internal C-C-C angle is already compressed (~90°). Forcing this carbon into a planar transition state increases "I-strain" (Internal strain). -
Elimination Competition: Strong bases (like methoxide) often favor E2 elimination over substitution on secondary halides, leading to ring fragmentation or formation of transient oxetes.
-
Solution: Use 3-Iodooxetane (better leaving group) and polar aprotic solvents to favor substitution, or rely on Route A where the substitution occurs off the ring.
Experimental Protocols
Protocol A: O-Methylation of 3-Oxetanol (The "Gold Standard")
This method treats the oxetane ring as the nucleophile. It is robust, scalable, and avoids ring-opening side reactions.
Reagents:
-
Substrate: 3-Oxetanol (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) OR Calcium Hydroxide (mild alternative)
-
Electrophile: Methyl Iodide (MeI, 1.5 equiv)
-
Solvent: Anhydrous THF or DMF (0.2 M)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add NaH (1.2 equiv) and wash with dry pentane (3x) to remove mineral oil if necessary. Suspend in anhydrous THF at 0°C.
-
Deprotonation: Add 3-Oxetanol (1.0 equiv) dropwise to the NaH suspension at 0°C. Evolution of
gas will be observed. Stir for 30 minutes at 0°C to ensure complete alkoxide formation.-
Note: The sodium alkoxide of 3-oxetanol is stable and does not undergo spontaneous ring opening under these conditions.
-
-
Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–16 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; oxetanes are not UV active).
-
Quench & Workup: Cool to 0°C. Carefully quench with saturated aqueous
. Extract with (3x).-
Caution: Oxetanes are water-soluble. Do not use large volumes of water. Saturate the aqueous layer with NaCl (brine) to improve extraction efficiency.
-
-
Purification: Dry organics over
, filter, and concentrate carefully (product may be volatile: bp ~110°C). Purify via silica gel chromatography (Pentane/Ether gradient).
Data Summary:
| Parameter | Typical Value | Notes |
|---|---|---|
| Yield | 85–95% | Highly efficient |
| Reaction Time | 4–16 h | Depends on scale |
| Key Risk | Volatility | Product can be lost on rotovap |
Protocol B: Nucleophilic Displacement on 3-Iodooxetane
This route is used when the "methoxy" group is a placeholder for a more complex nucleophile, or when starting from the halide. 3-Iodooxetane is significantly more reactive than the bromo-analog for substitution.
Precursor Synthesis (Finkelstein Reaction):
-
Convert 3-Bromooxetane to 3-Iodooxetane using NaI (3.0 equiv) in 2-butanone (reflux, 12h). Distill to purify (bp 60-65°C @ 40 mmHg).
Displacement Protocol:
-
Setup: Dissolve 3-Iodooxetane (1.0 equiv) in anhydrous DMF (0.5 M).
-
Nucleophile Addition: Add Sodium Methoxide (NaOMe, 1.1 equiv) as a solid or solution in MeOH.
-
Critical Control: Maintain temperature at 0°C to RT . Heating (>50°C) promotes elimination to allylic alcohols via ring opening.
-
-
Reaction: Stir at RT for 24 hours.
-
Workup: Dilute with
, wash with water (5x) to remove DMF. Dry and concentrate.
Comparison of Leaving Groups:
-
3-Bromooxetane: Inert to many substitutions; requires harsh conditions that destroy the ring.
-
3-Tosyloxyoxetane: Highly reactive but prone to elimination.
-
3-Iodooxetane: Best balance of reactivity and stability for
.
Safety & Handling of Oxetanes
-
Toxicity: Many oxetanes are potential alkylating agents and should be handled as potential carcinogens/mutagens. Use double-gloving and work in a fume hood.
-
Stability: 3-Methoxy-oxetane is stable to basic conditions but labile to strong acids (Lewis or Brønsted). Acidic hydrolysis opens the ring to form 1,3-diols or allyl alcohols. Avoid acidic workups or silica gel with high acidity (add 1%
to eluent if degradation is observed).
References
-
Synthesis and Reactivity of 3-Iodooxetane
- BenchChem Technical Guide. "Key Reactive Sites on the 3-Iodooxetane Molecule: An In-depth Technical Guide."
-
Oxetanes in Medicinal Chemistry (Review)
- Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246.
-
Mild Methylation Protocols
- Tang, Y., & Yu, B. "A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)
-
Synthesis of 3,3-Disubstituted Oxetanes
-
Organic Chemistry Frontiers. "Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks."
-
Application Note: Advanced Alkylation of Amines with 3-(Iodomethyl)-3-methoxyoxetane
Rationale & Structural Logic in Drug Design
The incorporation of oxetanes into drug candidates has become a cornerstone of modern medicinal chemistry. Typically introduced during late-stage lead optimization, oxetanes are deployed to resolve unsatisfactory pharmacokinetic (PK) properties, such as high lipophilicity (LogD), poor aqueous solubility, and rapid metabolic clearance[1].
The specific building block 3-(iodomethyl)-3-methoxyoxetane is exceptionally valuable. It acts as a robust bioisostere for morpholine, piperazine, or gem-dimethyl groups. By combining the polar surface area of a methoxy ether with the spiro-like 3,3-disubstituted oxetane core, this motif effectively attenuates adjacent amine basicity while dramatically lowering lipophilicity[1]. Furthermore, 3-substituted oxetanes exhibit superior synthetic tractability and chemical stability compared to their 2-substituted counterparts[1].
Mechanistic Insights & Causality (E-E-A-T)
To successfully execute this alkylation, researchers must navigate two competing chemical realities:
-
Steric Hindrance (The Neopentyl Effect): The 3-position of the oxetane ring creates a highly hindered, neopentyl-like steric environment. Standard
displacements at neopentyl centers are notoriously slow. Therefore, the iodide leaving group is strictly required over the chloride or bromide. The highly polarizable iodide lowers the activation energy, permitting the reaction to proceed at moderate temperatures (60–80 °C) without requiring forcing conditions that degrade the molecule. -
Acid Lability of the Oxetane Core: The oxetane ring possesses significant ring strain. While it demonstrates excellent tolerance to basic conditions (e.g.,
, DIPEA, NaH), it is highly susceptible to acid-catalyzed ring opening[2]. Protonation of the oxetane oxygen increases its electrophilicity, leading to rapid nucleophilic attack by water to form diols[3]. Consequently, the protocol must strictly avoid strong aqueous acids (e.g., 1 M HCl) during both the reaction and the workup phases[2].
Strategic Workflow Visualization
Figure 1: Strategic incorporation of the 3-methoxy-3-oxetanylmethyl group in drug discovery.
Physicochemical Impact Data
The following table summarizes the quantitative shifts in physicochemical properties when a standard lipophilic or basic group is replaced by the 3-methoxy-3-oxetanylmethyl moiety.
| Substituent Profile | LogD (pH 7.4) | Amine | Intrinsic Clearance ( | Aqueous Solubility |
| N-Neopentyl | +2.4 | 9.6 | High (Rapid CYP oxidation) | Poor (< 10 µg/mL) |
| N-Tetrahydropyranyl | +1.2 | 8.8 | Moderate | Moderate (~50 µg/mL) |
| N-(3-Methoxy-3-oxetanylmethyl) | -0.3 | 8.1 | Excellent (Metabolically stable) | High (> 200 µg/mL) |
Self-Validating Experimental Protocol
This protocol details the
Reagents & Equipment
-
Substrate: Secondary or primary amine (1.0 equiv, 1.0 mmol)
-
Alkylating Agent: 3-(Iodomethyl)-3-methoxyoxetane (1.2–1.5 equiv, 1.2–1.5 mmol)
-
Base:
(powdered, 3.0 equiv) or N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) -
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (0.2 M)
-
Equipment: Sealed reaction vial, magnetic stirrer, heating block.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the amine substrate (1.0 mmol) and the selected base (3.0 mmol). Note: Use
for robust secondary amines; use DIPEA for electron-poor or sterically hindered amines. -
Add anhydrous DMF (5.0 mL) to the vial and stir for 5 minutes at room temperature to ensure homogeneity.
-
Add 3-(iodomethyl)-3-methoxyoxetane (1.2 mmol) dropwise. Seal the vial tightly under a nitrogen atmosphere.
Step 2: Thermal Activation 4. Transfer the vial to a pre-heated reaction block set to 75 °C. 5. Stir vigorously (800 rpm) for 16–24 hours. The elevated temperature is critical to overcome the neopentyl steric hindrance of the alkylating agent.
Step 3: In-Process Control (IPC) & Self-Validation 6. After 16 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS.
- Validation Check 1 (Success): Observe the
peak corresponding to the desired alkylated product. - Validation Check 2 (Failure Mode): Screen for an
mass peak. The presence of this mass indicates acid-catalyzed oxetane ring-opening (water addition)[2]. If observed, verify the anhydrous nature of your solvent and the integrity of your base. - Intervention: If >5% of the starting amine remains, spike an additional 0.3 equiv of 3-(iodomethyl)-3-methoxyoxetane and heat for an additional 6 hours.
Step 4: Mild Workup (Critical Step)
7. Cool the reaction mixture to room temperature.
8. Dilute the mixture with Ethyl Acetate (20 mL) and wash with saturated aqueous
- Causality: The use of
instead of standard acidic washes (like or HCl) is mandatory to prevent the decomposition of the acid-labile oxetane core[3].
- Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification 10. Purify the crude residue via flash column chromatography on silica gel. Use a gradient of Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
- Pro-Tip: Pre-treat the silica gel with 1% Triethylamine (
) to neutralize the acidic silanol groups, ensuring the oxetane ring remains intact during elution.
Optimization Matrix
The following table outlines the causality behind condition optimization, demonstrating why specific parameters succeed or fail.
| Base | Solvent | Temp | Time | Yield | Mechanistic Observation |
| Triethylamine | DCM | 40 °C | 24 h | < 10% | Insufficient thermal activation for the hindered neopentyl |
| NaH | THF | 65 °C | 12 h | 45% | Overly strong base leads to side reactions and partial substrate decomposition. |
| DMF | 80 °C | 16 h | 82% | Optimal for standard primary/secondary alkyl amines; excellent thermal profile. | |
| DIPEA | MeCN | 75 °C | 24 h | 78% | Optimal for sensitive substrates; maintains strict neutral/basic environment. |
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the oxetane alkylation of amines.
References
-
Croft, R. A., Mousseau, J. J., Choi, C., & Bull, J. A. (2023). "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Volochnyuk, D. M., et al. (2023/2025). "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks." ChemRxiv / Organic Chemistry Frontiers.[Link]
-
Jones, A. M., et al. (2023). "Development of Oxetane Modified Building Blocks for Peptide Synthesis." LJMU Research Online.[Link]
Sources
Application Note: O-Alkylation of Phenols with 3-(Iodomethyl)-3-methoxyoxetane
Introduction & Strategic Utility
In contemporary medicinal chemistry, oxetanes have emerged as premier structural motifs. They are frequently deployed as bioisosteric replacements for gem-dimethyl groups, carbonyls, and morpholine rings[1]. The incorporation of an oxetane ring fundamentally alters the physicochemical profile of a drug candidate—reducing lipophilicity (logP), increasing aqueous solubility, and enhancing metabolic stability against cytochrome P450 oxidation[2].
Specifically, 3-(Iodomethyl)-3-methoxyoxetane (CAS: 2306276-37-7)[3] is a highly specialized electrophilic building block. The presence of the 3-methoxy group provides an additional hydrogen-bond acceptor, further modulating the polarity of the scaffold. Coupling this building block with phenolic compounds via a Williamson ether synthesis is the most reliable strategy for appending functionalized oxetanes to aromatic systems[1].
Mechanistic Insights & Reaction Design
The coupling of 3-(Iodomethyl)-3-methoxyoxetane with a phenol proceeds via a classic bimolecular nucleophilic substitution (
-
Leaving Group Superiority : The choice of an iodide over a bromide or chloride is deliberate. Iodide's high polarizability and weak carbon-halogen bond make it an exceptional leaving group. This allows the
displacement to occur at milder temperatures (60–80 °C), which is critical because oxetanes are susceptible to thermally induced or acid-catalyzed ring-opening at elevated temperatures[4]. -
The "Cesium Effect" : While Potassium Carbonate (
) is a standard base for Williamson etherifications, Cesium Carbonate ( ) consistently yields superior results. The large, highly polarizable cation poorly coordinates with the phenoxide anion in polar aprotic solvents. This leaves the phenoxide "naked" and highly nucleophilic, drastically accelerating the attack on the sterically hindered neopentyl-like position of the oxetane building block[2]. -
Solvent Selection : N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are the optimal solvents. Their polar aprotic nature solvates the metal cations while leaving the nucleophilic anion free to react.
Mechanistic Workflow
Fig 1: Mechanistic workflow for SN2 O-alkylation of phenols with 3-(Iodomethyl)-3-methoxyoxetane.
Quantitative Optimization Data
To validate the mechanistic theory, the following table summarizes the optimization of reaction conditions. The data demonstrates the causality between reagent selection and overall yield.
Table 1: Optimization of Reaction Conditions for Oxetane-Phenol Coupling
| Entry | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Scientific Observation |
| 1 | MeCN | 60 | 24 | 45 | Low solubility of the base limits the deprotonation rate. | |
| 2 | DMF | 80 | 18 | 68 | Better solubility, but | |
| 3 | DMF | 80 | 16 | 89 | "Cesium effect" maximizes phenoxide nucleophilicity; optimal parameters. | |
| 4 | NaH | THF | 60 | 12 | 55 | Overly strong base leads to trace ring-opening and competitive side reactions. |
| 5 | DMSO | 100 | 12 | 72 | Higher temperature accelerates the reaction but increases oxetane degradation. |
Standard Operating Protocol (SOP)
This self-validating protocol is designed for a 1.0 mmol scale synthesis but can be linearly scaled.
Reagents & Materials:
-
Phenol derivative (1.0 mmol, 1.0 equiv)
-
3-(Iodomethyl)-3-methoxyoxetane (1.2 mmol, 1.2 equiv)[3]
-
Cesium carbonate (
), anhydrous (2.0 mmol, 2.0 equiv) -
N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)
-
5% Aqueous Lithium Chloride (LiCl) solution
Step-by-Step Procedure:
-
Preparation : To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the phenol (1.0 equiv) and anhydrous
(2.0 equiv). -
Solvation & Activation : Purge the vial with Nitrogen or Argon. Inject anhydrous DMF (5.0 mL). Stir the suspension at room temperature (20–25 °C) for 30 minutes. Note: A slight color change is often observed, validating the formation of the active phenoxide anion.
-
Electrophile Addition : Add 3-(Iodomethyl)-3-methoxyoxetane (1.2 equiv) dropwise via syringe. Caution: This reagent is light-sensitive; minimize exposure to direct ambient light during transfer.
-
Reaction Execution : Transfer the vial to a pre-heated reaction block set to 80 °C. Stir vigorously for 16 hours. Monitor the consumption of the phenol via TLC (typically 3:1 Hexanes/Ethyl Acetate) or LC-MS[2].
-
Quenching & Extraction : Cool the reaction to room temperature. Quench by adding distilled water (15 mL). Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).
-
Advanced Washing (Crucial Step) : Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL). Expert Insight: DMF is highly miscible with Ethyl Acetate. The LiCl wash alters the osmotic pressure, selectively pulling residual DMF into the aqueous phase and preventing contamination of the final product. Follow with a final brine wash (15 mL).
-
Drying & Concentration : Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product. -
Purification : Purify via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate to afford the pure 3-(phenoxymethyl)-3-methoxyoxetane derivative.
Troubleshooting & Causality
| Observed Issue | Root Cause | Corrective Action |
| Incomplete Conversion | Poor nucleophilicity of sterically hindered or strongly electron-deficient phenols. | Add a catalytic amount of Sodium Iodide (NaI) (10 mol%) to maintain the active electrophile pool, or elevate the temperature slightly to 90 °C. |
| Oxetane Ring Opening | Presence of acidic impurities or excessive thermal stress (>100 °C). | Ensure all reagents are strictly anhydrous. Verify the quality of the |
| Product Contamination | Residual DMF carrying over into the concentrated crude mixture. | Ensure the 5% aqueous LiCl washing steps are performed thoroughly. Do not skip this step in favor of standard water washes. |
References
- 3-(iodomethyl)-3-methoxy-oxetane (1 x 500 mg) - Reagentia.
- Application Notes and Protocols: 3-Iodooxetane as a Versatile Building Block in Complex Organic Synthesis - Benchchem.
- Synthesis of 3,3-disubstituted oxetane building blocks - ResearchG
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - ACS Public
Sources
Application Notes & Protocols: 3-(Iodomethyl)-3-methoxy-oxetane as a Premier Electrophile for Advanced Organic Synthesis
Abstract
The oxetane ring has emerged as a uniquely valuable motif in modern medicinal chemistry, prized for its ability to enhance key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][4][5] It often serves as a polar, three-dimensional bioisostere for commonly used groups like gem-dimethyl and carbonyls, offering a strategic advantage in drug design and development.[6][7][8][9] Among the diverse array of oxetane-containing building blocks, 3-(Iodomethyl)-3-methoxy-oxetane stands out as a particularly versatile and efficient electrophile. The presence of a primary iodide provides a reactive handle for nucleophilic substitution, while the 3-methoxy substituent offers electronic modulation and a potential vector for further functionalization. This guide provides an in-depth exploration of its applications, detailed reaction protocols, and the underlying scientific principles that govern its reactivity.
The Strategic Advantage of 3-(Iodomethyl)-3-methoxy-oxetane
The utility of this reagent is rooted in its distinct structural features:
-
Electrophilic Center: The primary carbon bearing the iodine atom is an excellent electrophile, readily participating in SN2 reactions. Iodine is a superb leaving group, facilitating reactions under mild conditions with a broad range of nucleophiles.
-
The Oxetane Core: This strained four-membered ring is not merely a passenger. It is a metabolically robust, polar scaffold that imparts favorable drug-like properties.[1][5] Its non-planar structure provides three-dimensional diversity, a critical element in modern drug discovery for exploring complex biological target landscapes.[2][10]
-
The 3-Methoxy Group: This substituent provides steric bulk around the oxetane ring and can influence the conformation of the final molecule. It also introduces an additional polar contact point, which can be beneficial for modulating solubility and target engagement.
The combination of these features makes 3-(Iodomethyl)-3-methoxy-oxetane a powerful tool for installing the desirable 3-methoxy-oxetane-3-yl)methyl moiety onto a wide variety of molecular scaffolds.
Figure 1: Versatility of 3-(Iodomethyl)-3-methoxy-oxetane with various nucleophiles.
Core Applications: Synthesis of Oxetane-Containing Molecules
The primary application of 3-(Iodomethyl)-3-methoxy-oxetane is the direct alkylation of nucleophiles via SN2 displacement of the iodide.
C-N Bond Formation: N-Alkylation of Amines
The introduction of the oxetane motif to nitrogen-containing scaffolds is a common strategy to modulate basicity and improve pharmacokinetic profiles.[2] The reaction proceeds efficiently with primary and secondary amines in the presence of a non-nucleophilic base to scavenge the HI byproduct.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are preferred as they effectively solvate the reactants without interfering with the reaction.
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃) is crucial. Stronger, nucleophilic bases could compete with the amine substrate. K₂CO₃ is often used for its low cost and ease of removal, while DIEA is suitable for more sensitive substrates requiring homogeneous conditions.
-
Temperature: Moderate heating (50-80 °C) is typically sufficient to drive the reaction to completion without promoting side reactions or degradation.
C-O Bond Formation: O-Alkylation of Alcohols and Phenols
This transformation, a classic example of the Williamson ether synthesis, is used to append the oxetane moiety to hydroxyl groups, forming novel ethers.[1][5] This reaction requires the deprotonation of the alcohol or phenol to form the more potent alkoxide or phenoxide nucleophile.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the hydroxyl group. The reaction generates hydrogen gas, which must be safely vented.
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are mandatory. Protic solvents would quench the sodium hydride and the generated nucleophile.
-
Temperature: The deprotonation is often performed at 0 °C to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to facilitate the SN2 displacement.
C-S Bond Formation: S-Alkylation of Thiols
The synthesis of oxetanyl thioethers is readily achieved by reacting 3-(Iodomethyl)-3-methoxy-oxetane with thiols. Thiols are generally more nucleophilic than their alcohol counterparts and can often be alkylated under milder basic conditions.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate is usually sufficient to deprotonate the thiol to the highly nucleophilic thiolate.
-
Solvent: Polar aprotic solvents like acetone or DMF facilitate the reaction by promoting the solubility of the thiolate salt and accelerating the SN2 reaction.
Data Presentation: Comparative Overview of Alkylation Reactions
The following table summarizes typical reaction conditions and outcomes for the alkylation of various nucleophiles with 3-(Iodomethyl)-3-methoxy-oxetane.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Amine | 4-Fluoroaniline | K₂CO₃ | DMF | 80 | 85-95 |
| Amine | Morpholine | DIEA | CH₃CN | 60 | 90-98 |
| Phenol | Phenol | NaH | THF | 25-50 | 80-90 |
| Alcohol | Benzyl alcohol | NaH | THF | 25 | 75-85 |
| Thiol | Thiophenol | K₂CO₃ | Acetone | 50 | 90-98 |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-(Iodomethyl)-3-methoxy-oxetane is an alkylating agent and should be handled with care.
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol describes a representative procedure for the reaction of an aniline derivative.
Materials and Reagents:
-
3-(Iodomethyl)-3-methoxy-oxetane (1.0 equiv)
-
Aniline derivative (e.g., 4-fluoroaniline) (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aniline derivative (1.1 equiv) and anhydrous DMF (approx. 0.2 M concentration based on the limiting reagent).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 equiv) to the solution with stirring.
-
Addition of Electrophile: Add 3-(Iodomethyl)-3-methoxy-oxetane (1.0 equiv) to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting electrophile is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-alkylated product.
Self-Validating System & Rationale: The use of excess amine and base ensures the complete consumption of the limiting electrophile. Monitoring by TLC provides a clear endpoint for the reaction. The aqueous work-up and chromatographic purification are standard, robust methods for isolating and purifying amine products.
Protocol 2: General Procedure for O-Alkylation of a Phenol
This protocol details a Williamson ether synthesis using sodium hydride.
Materials and Reagents:
-
3-(Iodomethyl)-3-methoxy-oxetane (1.0 equiv)
-
Phenol derivative (1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add sodium hydride (1.3 equiv). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Nucleophile Addition: Dissolve the phenol derivative (1.2 equiv) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Stir for 30 minutes at 0 °C. Insight: This step forms the sodium phenoxide in situ; evolution of hydrogen gas will be observed.
-
Electrophile Addition: Add a solution of 3-(Iodomethyl)-3-methoxy-oxetane (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.
-
Work-up: Dilute with diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue via silica gel column chromatography to obtain the desired ether product.
Figure 2: Workflow for the O-alkylation of phenols.
Conclusion
3-(Iodomethyl)-3-methoxy-oxetane is a robust and highly effective electrophilic building block for the facile introduction of the 3-methoxyoxetane moiety. Its predictable reactivity in SN2 reactions with a wide range of nitrogen, oxygen, and sulfur nucleophiles makes it an indispensable tool for researchers, scientists, and drug development professionals. The protocols outlined herein provide a reliable foundation for leveraging this reagent to accelerate the synthesis of novel, three-dimensional chemical entities with potentially enhanced pharmaceutical properties. The stability and unique physicochemical contributions of the oxetane core ensure that this building block will continue to feature prominently in the design of next-generation therapeutics.[11][12]
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
- Czech, J., & Madej, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
- Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
- Various Authors. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
-
Scribd. (2014). Oxetane: Synthesis and Drug Applications. [Link]
-
Kovalenko, V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. [Link]
-
National Institutes of Health. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Imperial College London. (Date N/A). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Spiral. [Link]
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
National Institutes of Health. (Date N/A). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed Central. [Link]
-
Beilstein Journals. (Date N/A). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
Sources
- 1. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. scribd.com [scribd.com]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 10. Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes [spiral.imperial.ac.uk]
- 11. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Strategic Installation of the 3-Methoxy-Oxetane Moiety in Drug Scaffolds: Application Notes & Protocols
Executive Summary & Strategic Rationale
In modern medicinal chemistry, increasing the sp³ character (Fsp³) of drug candidates is a proven strategy to improve clinical success rates and target specificity. The oxetane ring, a highly strained four-membered cyclic ether, has emerged as a premier polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups[1].
While unsubstituted oxetanes are highly valuable, the specific installation of a 3-methoxy-oxetane moiety offers a highly specialized physicochemical profile. By introducing an additional hydrogen-bond acceptor and fine-tuning the polar surface area (PSA), the 3-methoxy-oxetane group significantly enhances aqueous solubility. Notably, this specific functionalization has been explicitly utilized in clinical development—such as in Genentech's phosphatidylinositol 3-kinase (PI3K) inhibitor programs—to optimize lipophilicity and dramatically boost Blood-Brain Barrier (BBB) permeability for central nervous system (CNS) penetration[2].
Physicochemical Impact Analysis (The "Why")
The strategic decision to incorporate a 3-methoxy-oxetane group is driven by its profound, predictable impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
-
Lipophilicity & Solubility: Replacing a lipophilic gem-dimethyl group with an oxetane lowers the partition coefficient (logD) and significantly improves aqueous solubility[3]. The addition of the 3-methoxy group further decreases lipophilicity while increasing polarity, keeping the molecule within the "sweet spot" for oral bioavailability.
-
Metabolic Stability: Alkyl groups are notorious metabolic "hot spots" susceptible to cytochrome P450 (CYP) enzymatic oxidation. The strained, electron-deficient nature of the oxetane ring renders it highly resistant to metabolic degradation, thereby extending the drug's half-life[3].
-
Basicity Modulation: The strong electron-withdrawing effect of the oxetane oxygen lowers the pKa of adjacent basic nitrogen atoms. This can be advantageous for optimizing a compound's ionization state at physiological pH, thereby improving cellular absorption[3].
Quantitative Data Summary
| Physicochemical Parameter | gem-Dimethyl Group | Unsubstituted Oxetane | 3-Methoxy-Oxetane Moiety |
| Lipophilicity (logD) | High (Increases logD) | Neutral / Slight Decrease | Significant Decrease |
| Aqueous Solubility | Poor | Moderate to Good | Excellent |
| Metabolic Stability | Low (CYP oxidation risk) | High (Blocks hot-spots) | Very High |
| H-Bond Acceptors | 0 | 1 | 2 |
| Brain Penetration (BBB) | Variable (High non-specific binding) | Moderate | High (Optimized polar surface area) |
Synthetic Strategy & Decision Logic
While the de novo construction of oxetane rings via intramolecular Williamson etherification of 1,3-diols is a classical approach[4], it is often too harsh for late-stage functionalization. For modular library synthesis and advanced drug scaffolds, the nucleophilic addition to commercially available oxetan-3-one is vastly superior[5].
As demonstrated in the synthesis of Genentech's PI3K inhibitor[6], a robust three-step workflow can be employed:
-
Nucleophilic Addition: A lithiated scaffold is added to oxetan-3-one to yield a 3-substituted oxetan-3-ol.
-
O-Methylation: The tertiary alcohol is methylated to provide the 3-methoxy-oxetane core.
-
Late-Stage Integration: The functionalized scaffold is advanced via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to yield the final therapeutic candidate.
Figure 1: Modular synthetic workflow for the installation of a 3-methoxy-oxetane moiety.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Substituted Oxetan-3-ol via Nucleophilic Addition
Objective: Install the oxetane core onto an aryl/heteroaryl halide scaffold[6].
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the aryl bromide scaffold (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
-
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) over 15 minutes. Stir at -78 °C for 30 minutes.
-
Addition: Dissolve oxetan-3-one (1.2 equiv) in a minimal amount of anhydrous THF and add it dropwise to the lithiated mixture at -78 °C[5].
-
Propagation: Allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography to yield the 3-substituted oxetan-3-ol.
-
Mechanistic Causality & Expert Notes: The use of cryogenic temperatures (-78 °C) during the metal-halogen exchange prevents undesired Wurtz-Fittig coupling and ensures the stability of the organolithium intermediate. Oxetan-3-one is highly strained; rapid addition at low temperatures mitigates the risk of base-catalyzed enolization or ring-opening side reactions.
-
Self-Validation (IPC): Monitor the lithiation step by quenching a 0.1 mL aliquot in deuterated methanol (CD₃OD) and analyzing via LC-MS to confirm complete halogen-metal exchange (observed as the deuterated scaffold).
Protocol B: O-Methylation to Yield the 3-Methoxy-Oxetane Scaffold
Objective: Convert the tertiary oxetanol into the highly polar 3-methoxy-oxetane moiety[6].
-
Preparation: Dissolve the 3-substituted oxetan-3-ol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.3 M concentration) under argon.
-
Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add Iodomethane (MeI, 1.5 equiv) dropwise. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench & Workup: Cool the mixture back to 0 °C and quench dropwise with cold water to destroy excess NaH. Extract with Diethyl Ether (3x) to minimize DMF carryover. Wash the organic layers extensively with water (5x) and brine, dry over Na₂SO₄, and concentrate.
-
Mechanistic Causality & Expert Notes: The oxetane core exhibits excellent tolerance towards basic conditions but is highly susceptible to Lewis or Brønsted acid-catalyzed ring-opening. Therefore, classical Williamson etherification conditions utilizing NaH and MeI are strategically chosen to install the methoxy group while preserving the integrity of the strained four-membered ring[4].
-
Self-Validation (IPC): TLC monitoring (typically 1:1 Hexanes/EtOAc) will show a distinct shift to a higher Rf value as the polar hydroxyl group is masked by the lipophilic methyl ether.
Protocol C: Late-Stage Scaffold Integration via Suzuki-Miyaura Coupling
Objective: Couple the 3-methoxy-oxetane-bearing scaffold with a target boronic acid to assemble the final drug candidate[6].
-
Preparation: In a microwave vial or Schlenk flask, combine the 3-methoxy-oxetane aryl halide (1.0 equiv), the target boronic acid/ester (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M). Degas the mixture by sparging with argon for 15 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv). Seal the vessel and heat to 90 °C for 4-6 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and concentrate the organic phase. Purify via reverse-phase preparative HPLC.
-
Mechanistic Causality & Expert Notes: The 3-methoxy-oxetane moiety is sterically compact and electronically neutral towards the metal center; it does not poison palladium catalysts, allowing for seamless integration into standard cross-coupling workflows[6]. The biphasic nature of the reaction requires vigorous stirring to ensure efficient mass transfer.
References
-
Title : Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties Source : benchchem.com URL : 3
-
Title : Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles Source : benchchem.com URL :4
-
Title : Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks Source : rsc.org URL : Link
-
Title : Oxetanes: formation, reactivity and total syntheses of natural products Source : nih.gov URL : 1
-
Title : Oxetanes in Drug Discovery Source : pharmablock.com URL : 2 (Also covers detailed synthesis of Genentech PI3K inhibitor 6)
-
Title : Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source : acs.org URL :5
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
base selection for N-alkylation with iodomethyl oxetanes
Application Note: Precision N-Alkylation with Iodomethyl Oxetanes
Part 1: Executive Summary & Strategic Importance
The Oxetane Advantage in Drug Design The oxetane ring (1,3-epoxypropane) has emerged as a critical bioisostere in modern medicinal chemistry, popularized by the work of Carreira, Bull, and others. It serves as a stable, polar surrogate for gem-dimethyl groups and carbonyl functionalities, often improving metabolic stability and aqueous solubility without increasing lipophilicity.
The Synthetic Challenge
Installing the oxetane motif via 3-(iodomethyl)-3-methyloxetane presents a specific chemoselective challenge. While the iodide is an excellent leaving group (
Critical Success Factor: Basicity vs. Nucleophilicity Success hinges on selecting a base that is strong enough to deprotonate the amine nucleophile but non-nucleophilic enough to avoid attacking the oxetane ring carbons. Furthermore, the reaction environment must remain strictly non-acidic to prevent protonation of the ether oxygen, which triggers rapid ring opening.
Part 2: Mechanistic Insight & Base Selection Logic
Reaction Mechanism
The reaction proceeds via a classical
-
Electrophile: 3-(iodomethyl)-3-methyloxetane. The C-I bond is weak and polarizable, facilitating attack.
-
Nucleophile: The amine nitrogen (generated in situ by the base).
-
Side Reaction (Risk): Attack at the ring carbons (C2/C4) leads to ring opening. Elimination (E2) is less likely due to the lack of
-protons on the quaternary C3 position, but harsh bases can cause decomposition.
Base Selection Matrix
The choice of base is dictated by the
| Amine Class | Substrate Examples | Recommended Base | Solvent System | Rationale | |
| Type I: Highly Basic | Aliphatic amines (Piperidine, Morpholine) | 10–11 | MeCN or DCM | The amine is already nucleophilic. The base serves only to scavenge the HI byproduct. Mild bases prevent side reactions. | |
| Type II: Moderately Acidic | Anilines, Imidazoles, Pyrazoles | 4–7 | DMF or MeCN | The "Cesium Effect": Larger | |
| Type III: Weakly Acidic | Indoles, Amides, Lactams | < 0–15 | NaH or KOtBu | THF or DMF (0°C) | Strong deprotonation is required to generate the amidate/indolyl anion. Low temperature is crucial to protect the oxetane ring. |
Part 3: Visualization of Decision Logic
Caption: Decision tree for selecting the optimal base/solvent system based on amine acidity.
Part 4: Detailed Experimental Protocol
Protocol: N-Alkylation of Heterocycles using Cesium Carbonate Target Audience: Synthesis of N-(3-methyloxetan-3-ylmethyl) derivatives of imidazoles, pyrazoles, or anilines.
Materials
-
Substrate: Heterocyclic amine (1.0 equiv).
-
Reagent: 3-(Iodomethyl)-3-methyloxetane (1.2 – 1.5 equiv). Note: The iodide is preferred over the bromide for faster kinetics at lower temperatures.
-
Base: Cesium Carbonate (
), anhydrous, granular (2.0 – 3.0 equiv). -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
-
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Procedure
Step 1: Activation
-
Charge an oven-dried reaction vial with the amine substrate (1.0 mmol) and
(3.0 mmol, 977 mg). -
Add anhydrous MeCN (5.0 mL, 0.2 M concentration).
-
Stir at Room Temperature (RT) for 15 minutes. Causality: This allows initial deprotonation/surface activation of the amine on the heterogeneous base.
Step 2: Alkylation 4. Add 3-(iodomethyl)-3-methyloxetane (1.2 mmol, 254 mg) dropwise via syringe. 5. Seal the vessel and heat to 60°C .
- Note: Monitor by LCMS/TLC.[1][2] If conversion is slow after 4 hours, increase temperature to 80°C. Do not exceed 100°C to avoid thermal decomposition of the oxetane.
Step 3: Workup (Critical for Oxetane Stability)
6. Cool the mixture to RT.
7. Filtration: Filter the mixture through a Celite pad to remove inorganic salts (
- Warning:NEVER use acidic washes (e.g., 1M HCl) to remove unreacted amine. Acid will open the oxetane ring immediately to the diol or chloro-alcohol.
- Dry organic layer over
, filter, and concentrate in vacuo.
Step 4: Purification 10. Purify via flash chromatography on silica gel.
- Tip: Pre-treat the silica column with 1%
in the eluent if the product is acid-sensitive, though the oxetane itself is usually stable on silica.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Ring Opening (Diol formation) | Acidic contamination or high heat + water. | Ensure base is anhydrous.[3] Avoid acidic workups. Use basic alumina for purification instead of silica. |
| Low Conversion | Poor nucleophilicity or "Tight Ion Pairing". | Switch from |
| Elimination Products | Base is too strong/bulky. | If using NaH/KOtBu, lower the temperature to 0°C. Switch to a weaker base like |
Part 6: Reaction Workflow Diagram
Caption: Optimized workflow for N-alkylation ensuring oxetane ring integrity.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Journal of Organic Chemistry. Link
-
Duncton, M. A. J. (2011). Minireview: Oxetanes in Drug Discovery. MedChemComm. Link
-
Sigma-Aldrich. (n.d.).[4] 3-(Iodomethyl)-3-methyloxetane Product Page & Safety Data. Link
Sources
Application Note & Protocols: Strategic Synthesis of Novel PI3K Inhibitors Utilizing 3-Methoxy-Oxetane Building Blocks
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, and its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] The development of small-molecule inhibitors against PI3K isoforms is a major focus of modern oncology drug discovery.[3][4] A significant challenge in this field is the optimization of drug-like properties to enhance efficacy, selectivity, and pharmacokinetic profiles. This guide details the strategic incorporation of 3-methoxy-oxetane building blocks into PI3K inhibitor scaffolds. Oxetanes are increasingly recognized as valuable motifs in medicinal chemistry for their ability to confer improved aqueous solubility, metabolic stability, and polarity while modulating the basicity of adjacent functional groups.[5][6][7] We present the scientific rationale, detailed synthetic protocols, and expert insights for leveraging this unique building block to accelerate the development of next-generation PI3K inhibitors.
Introduction: The PI3K Pathway and the Rise of Oxetanes in Drug Design
The PI3K/AKT/mTOR Signaling Axis: A Critical Cancer Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][8] The pathway is typically activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT, to the plasma membrane, leading to its activation. Activated AKT then phosphorylates a host of downstream targets, including the mammalian target of rapamycin (mTOR), to drive cellular responses.
In many cancers, this pathway is constitutively active due to mutations in key components, such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the PTEN tumor suppressor, a phosphatase that antagonizes PI3K activity by converting PIP3 back to PIP2.[1][9] This persistent signaling promotes tumorigenesis and resistance to therapy, establishing PI3K as a high-value oncology target.[2][3]
The 3-Methoxy-Oxetane Moiety: A Modern Medicinal Chemistry Tool
The oxetane ring, a four-membered cyclic ether, has emerged from a niche curiosity to a staple in the medicinal chemist's toolbox.[6] Its incorporation is a powerful strategy to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. The 3-methoxy-oxetane group is particularly advantageous.
Causality Behind Its Utility:
-
Bioisosteric Replacement: The oxetane motif can serve as a polar and metabolically stable surrogate for more common but often problematic groups like gem-dimethyl or carbonyl functionalities.[5][10] It introduces a favorable three-dimensional exit vector from a core scaffold.
-
Solubility Enhancement: The polar oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, often leading to a dramatic increase in aqueous solubility compared to its carbocyclic or gem-dimethyl counterparts.[6]
-
Metabolic Stability: The strained four-membered ring is surprisingly robust to metabolic degradation, often serving to block metabolically labile sites within a molecule.[7]
-
pKa Modulation: The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the basicity (pKa) of adjacent amine groups. This is a critical tactic for mitigating off-target effects, such as hERG channel inhibition, which is often linked to high amine basicity.[7]
Data-Driven Rationale: Quantifying the Impact of Oxetane Incorporation
The decision to incorporate an oxetane should be grounded in quantitative data. Matched molecular pair analysis consistently demonstrates the profound and predictable impact of this modification.
| Property | Parent Compound (with gem-dimethyl) | Analog (with 3-substituted oxetane) | Impact & Rationale |
| Aqueous Solubility | Low (e.g., <10 µg/mL) | High (e.g., >200 µg/mL) | Increased. The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water.[6] |
| Lipophilicity (LogD) | High (e.g., 3.5) | Moderate (e.g., 2.1) | Decreased. Replacement of a lipophilic hydrocarbon group with a polar heterocycle reduces overall lipophilicity. |
| Metabolic Clearance | High (Oxidation at C-H) | Low (Blocked) | Decreased. The oxetane ring is less susceptible to CYP450-mediated oxidation than benzylic or aliphatic C-H bonds.[7] |
| Adjacent Amine pKa | High (e.g., 8.5) | Lower (e.g., 6.0) | Decreased. The inductive effect of the ring oxygen withdraws electron density, reducing the basicity of the amine.[7] |
Synthetic Strategy and Experimental Protocols
Overall Synthetic Workflow
Our strategy focuses on a convergent synthesis. A common PI3K inhibitor core, the morpholino-pyrimidine scaffold, is synthesized first.[9][11] In parallel, a suitable 3-methoxy-oxetane building block with a leaving group is prepared. The final step involves a nucleophilic aromatic substitution (SNA_r_) to couple the two fragments, a robust and widely applicable reaction class in heterocyclic chemistry.
Detailed Protocol: Synthesis of a Representative Inhibitor
This protocol describes the synthesis of (S)-1-(4-(6-morpholino-2-((3-methoxyoxetan-3-yl)methylamino)pyrimidin-4-yl)phenyl)ethan-1-one, a hypothetical but representative PI3K inhibitor.
PART A: Synthesis of the Core Intermediate (tert-butyl (2-chloro-6-morpholinopyrimidin-4-yl)carbamate)
-
Materials & Equipment: 2,4,6-trichloropyrimidine, morpholine, N,N-Diisopropylethylamine (DIPEA), tert-butyl carbamate, Sodium hydride (60% dispersion in mineral oil), Tetrahydrofuran (THF), Magnetic stirrer, round-bottom flasks, ice bath, rotary evaporator, silica gel for chromatography.
-
Step 1: First Nucleophilic Substitution
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF at 0 °C, add DIPEA (1.1 eq) followed by the dropwise addition of morpholine (1.0 eq).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(2,6-dichloropyrimidin-4-yl)morpholine.
-
-
Step 2: Second Nucleophilic Substitution
-
To a cooled (0 °C) suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of tert-butyl carbamate (1.2 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-(2,6-dichloropyrimidin-4-yl)morpholine (1.0 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the title intermediate.
-
PART B: Final Coupling and Deprotection
-
Materials & Equipment: Core intermediate from Part A, (3-methoxyoxetan-3-yl)methanamine, DIPEA, n-Butanol, Trifluoroacetic acid (TFA), Dichloromethane (DCM), standard glassware for reflux.
-
Step 3: Final Coupling Reaction
-
In a sealed vial, combine the core intermediate (1.0 eq), (3-methoxyoxetan-3-yl)methanamine (1.2 eq), and DIPEA (2.0 eq) in n-butanol.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield the Boc-protected final product.
-
-
Step 4: Boc Deprotection
-
Dissolve the purified product from Step 3 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer, filter, and concentrate to yield the final inhibitor.
-
| Step | Key Reactants | Solvent | Temperature | Time | Typical Yield |
| A1 | 2,4,6-trichloropyrimidine, Morpholine | THF | 0 °C → RT | 4 h | 75-85% |
| A2 | Dichloromorpholinopyrimidine, Boc-carbamate | THF | 0 °C → RT | 16 h | 60-70% |
| B3 | Core Intermediate, Oxetane-amine | n-Butanol | 120 °C | 16 h | 50-65% |
| B4 | Boc-protected product, TFA | DCM | RT | 2 h | >90% |
Characterization and Troubleshooting
Expected Analytical Data: The final product should be characterized thoroughly to confirm its identity and purity.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to morpholine, pyrimidine, oxetane, and methoxy protons with correct integrations and splitting patterns. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| HRMS (ESI+) | Calculated [M+H]⁺ mass should match the observed mass to within 5 ppm. |
| HPLC | Purity should be ≥95% by peak area at a relevant wavelength (e.g., 254 nm). |
Troubleshooting Common Issues:
-
Low Yield in Coupling Step (B3):
-
Cause: Insufficient temperature, sterically hindered nucleophile, or poor leaving group.
-
Solution: Consider microwave irradiation to increase reaction rate and yield. Alternatively, explore alternative coupling strategies such as Buchwald-Hartwig amination if the SNA_r_ proves inefficient. Ensure all reagents are anhydrous.
-
-
Oxetane Ring Opening:
-
Cause: The strained oxetane ring can be susceptible to opening under strongly acidic or nucleophilic conditions, especially at high temperatures.
-
Solution: During purification, avoid strongly acidic or basic conditions. Use a buffered mobile phase for chromatography if necessary. If ring-opening is observed during the reaction, attempt the coupling at a lower temperature for a longer duration.
-
-
Incomplete Boc Deprotection (B4):
-
Cause: Insufficient reaction time or TFA concentration.
-
Solution: Increase the reaction time and monitor by LC-MS until the starting material is fully consumed. Ensure the TFA used is fresh.
-
Conclusion
The strategic incorporation of 3-methoxy-oxetane building blocks represents a powerful and validated approach in modern PI3K inhibitor design. This motif is not merely a structural placeholder but an active modulator of physicochemical properties critical for advancing a compound through the drug development pipeline. By improving solubility, enhancing metabolic stability, and fine-tuning basicity, the 3-methoxy-oxetane can help overcome common ADME and safety hurdles. The synthetic protocols outlined herein provide a robust and adaptable framework for researchers to access these advanced molecular architectures, paving the way for the discovery of safer and more effective cancer therapeutics.
References
- The PI3K P
- Targeting the PI3K signaling p
- The PI3K–AKT–mTOR pathway and drug targets.
- Targeting PI3K/Akt P
- Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and N
- Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles - Benchchem.
- Oxetanes: formation, reactivity and total syntheses of n
- Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds | Domainex.
- Oxetanes in naturally occurring bioactive molecules.
- Oxetanes in Drug Discovery - PharmaBlock.
- Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals.
- Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195).
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC.
- Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed.
- (PDF)
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI.
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC.
- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery - Benchchem.
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing.
- Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis.
Sources
- 1. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Elimination Side Products in Iodomethyl Oxetane Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the minimization of elimination side products in reactions involving iodomethyl oxetanes. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of oxetane chemistry.
Introduction: The SN2 versus E2 Challenge
Reactions involving iodomethyl oxetanes are a cornerstone of modern synthetic chemistry, offering a pathway to introduce the valuable oxetane motif into a wide range of molecules. However, the inherent reactivity of the iodomethyl group, a primary alkyl halide, presents a classic synthetic challenge: the competition between the desired SN2 (bimolecular nucleophilic substitution) pathway and the undesired E2 (bimolecular elimination) pathway.[1][2]
The primary nature of the substrate would typically favor an SN2 reaction.[3] However, the specific reaction conditions, including the nature of the nucleophile/base, solvent, and temperature, can significantly influence the reaction outcome, leading to the formation of elimination byproducts.[4][5] This guide will provide a comprehensive framework for understanding and controlling these factors to maximize the yield of your desired substitution product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Significant Formation of an Alkene Byproduct
Question: I am reacting my iodomethyl oxetane with a nucleophile and observing a significant amount of an alkene byproduct, which I suspect is the result of an E2 elimination. How can I suppress this side reaction?
Analysis and Solution:
The formation of an alkene byproduct is a clear indication that the E2 elimination pathway is competing effectively with the desired SN2 reaction.[6] The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the leaving group.[7] To minimize this, we need to shift the reaction equilibrium towards the SN2 pathway.
Troubleshooting Steps:
-
Evaluate Your Nucleophile/Base: The nature of your anionic reagent is the most critical factor.
-
Strongly Basic, Non-bulky Nucleophiles (e.g., HO⁻, RO⁻): These can favor E2. While they can also be good nucleophiles, their basicity often leads to competitive elimination.
-
Strongly Basic, Bulky Nucleophiles (e.g., t-BuOK, DBU, DBN): These are classic E2-promoting reagents. Their steric bulk hinders their ability to act as nucleophiles at the sterically accessible primary carbon, making proton abstraction (elimination) the preferred pathway.[3][4] If you are using one of these, switching to a less basic and less hindered alternative is crucial.
-
Good Nucleophiles, Weak Bases (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻): These reagents are ideal for promoting SN2 reactions. They have a high propensity to attack the electrophilic carbon and a low propensity to abstract a proton.[8]
-
-
Solvent Selection: The solvent plays a crucial role in stabilizing the transition states of both reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive as a nucleophile.[5]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can solvate both the cation and the anion of the nucleophile through hydrogen bonding. This can decrease the nucleophilicity of the anion, potentially slowing down the SN2 reaction and allowing the E2 pathway to become more competitive, especially if the nucleophile is also a strong base.
-
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[9] Elimination reactions often have a higher activation energy than substitution reactions. By reducing the thermal energy available to the system, you can preferentially slow down the E2 reaction.
Experimental Protocol: Optimizing for SN2 with a Thiolate Nucleophile
This protocol provides a general framework for minimizing elimination when using a good nucleophile that is a weak base.
| Parameter | Recommendation | Rationale |
| Nucleophile | Sodium thiophenoxide (NaSPh) | A good nucleophile and a relatively weak base. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent that enhances nucleophilicity. |
| Temperature | 0 °C to room temperature | Lower temperatures favor SN2 over E2. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiolate. |
Step-by-Step Procedure:
-
To a solution of thiophenol (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenoxide.
-
Add a solution of the iodomethyl oxetane (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Low or No Reaction Conversion
Question: I am attempting a substitution reaction on my iodomethyl oxetane, but I am observing very low conversion, even after an extended reaction time. What could be the problem?
Analysis and Solution:
Low reactivity can stem from several factors, including the nucleophilicity of your reagent, steric hindrance, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Assess Nucleophile Strength: If you are using a very weak nucleophile (e.g., a neutral amine or alcohol without a base), the reaction may be inherently slow. Consider converting the neutral nucleophile to its more reactive conjugate base using a non-nucleophilic base (e.g., NaH for an alcohol) or using a stronger nucleophile altogether.
-
Increase Temperature: While lower temperatures are generally preferred to minimize elimination, if the SN2 reaction is too slow, a moderate increase in temperature may be necessary to overcome the activation energy.[9] Monitor the reaction closely for the appearance of elimination byproducts.
-
Consider a Change in Leaving Group: While iodine is an excellent leaving group, in some highly sterically demanding systems, a more reactive leaving group like a triflate (-OTf) might be considered, although this could also potentially increase the rate of elimination.
Frequently Asked Questions (FAQs)
Q1: Why is elimination a common side reaction for iodomethyl oxetanes, even though it's a primary halide?
A1: While primary alkyl halides generally favor SN2 reactions, the E2 pathway is always a possibility, especially under unfavorable conditions.[1] The use of strong or bulky bases can significantly promote elimination.[4] Additionally, the presence of the oxetane ring might influence the acidity of the β-protons, although this is a minor effect compared to the choice of base and solvent.
Q2: Can the oxetane ring itself react under these conditions?
A2: The oxetane ring is generally stable under the basic or neutral conditions used for SN2 and E2 reactions.[10] Ring-opening of oxetanes typically requires acidic conditions (Lewis or Brønsted acids) or very strong nucleophiles under harsh conditions, which are generally not employed in these types of substitution reactions.[11][12]
Q3: How does the choice of counter-ion for my nucleophile affect the reaction?
A3: The counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the solubility and reactivity of the nucleophile. In polar aprotic solvents, smaller, "harder" cations like Li⁺ may coordinate more strongly with the nucleophilic anion, slightly reducing its reactivity compared to larger, "softer" cations like K⁺ or Cs⁺. However, this is generally a secondary effect compared to the choice of the nucleophile itself, the solvent, and the temperature.
Q4: Are there any specific classes of nucleophiles that are particularly problematic for elimination?
A4: As a general rule, any nucleophile whose conjugate acid has a high pKa (typically > 15) should be considered a strong base and therefore a potential promoter of E2 elimination.[8] This includes alkoxides (RO⁻), hydroxide (HO⁻), and amides (R₂N⁻).
Summary Table: Factors Influencing SN2 vs. E2 in Iodomethyl Oxetane Reactions
| Factor | Favors SN2 | Favors E2 | Rationale |
| Substrate | Primary (Iodomethyl oxetane) | - | Primary substrates have low steric hindrance at the reaction center.[3] |
| Nucleophile/Base | Good nucleophile, weak base (I⁻, RS⁻, N₃⁻) | Strong, sterically hindered base (t-BuOK, DBU) | Strong bases preferentially abstract a proton, while good nucleophiles attack the carbon atom.[4] |
| Solvent | Polar aprotic (DMSO, DMF) | - | Polar aprotic solvents enhance the reactivity of the nucleophile.[5] |
| Temperature | Lower | Higher | E2 reactions often have a higher activation energy.[9] |
By carefully considering and controlling these key experimental parameters, you can effectively minimize the formation of elimination side products and achieve high yields of your desired substituted oxetane products.
References
-
Burčiková, Z., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]
-
RadTech. (2006). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. Retrieved from [Link]
-
Ontosight AI. (n.d.). The Chemistry and Applications of Oxetane, 3,3-Di(Iodomethyl). Retrieved from [Link]
-
Organic Chemistry I. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
van der Heijden, K. A., et al. (2020). Understanding the SN2 Versus E2 Competition. Accounts of Chemical Research, 53(8), 1537–1547. Available at: [Link]
-
Master Organic Chemistry. (2025, November 17). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Retrieved from [Link]
-
ChemistryTalk. (2026, January 15). E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution. Retrieved from [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Angewandte Chemie International Edition, 49(26), 4516-4520. Available at: [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]
-
Burčiková, Z., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1430. Available at: [Link]
-
The Dong Group. (n.d.). Oxetane Presentation.pptx. Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, May 15). E2 - Elimination Reactions (IOC 11) [Video]. YouTube. Retrieved from [Link]
-
Taylor, R. D., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]
-
Dalal Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 30). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule [Video]. YouTube. Retrieved from [Link]
Sources
- 1. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN2 vs E2 [chemistrysteps.com]
- 5. E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution - Oreate AI Blog [oreateai.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Understanding the SN2 Versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Technical Support Center: Storage & Handling of 3-(Iodomethyl)-3-methoxy-oxetane
Executive Summary: The "Dual-Threat" Instability
3-(Iodomethyl)-3-methoxy-oxetane presents a unique stability challenge because it combines two reactive functionalities: a strained oxetane ring and a labile alkyl iodide .
-
The Oxetane Risk: The four-membered ether ring possesses significant ring strain (~25.5 kcal/mol). It is highly susceptible to Cationic Ring-Opening Polymerization (CROP) , which is catalyzed by even trace amounts of acid or Lewis acids [1, 2].
-
The Alkyl Iodide Risk: The C–I bond is weak and photosensitive. Exposure to light causes homolytic cleavage, releasing free iodine (
).[1] -
The Synergistic Failure Mode: This is the critical mechanism you must understand. The iodine (
) released by light is a mild Lewis acid. This Lewis acid can then catalyze the polymerization of the oxetane ring. Therefore, light exposure directly triggers polymerization , creating a self-accelerating decomposition loop [3, 4].
Core Storage Protocols (The "Golden Rules")
To prevent the cascade described above, you must block both the initiation of iodine release and the propagation of ring opening.
Recommended Storage Conditions
| Parameter | Short-Term (< 1 Month) | Long-Term (> 1 Month) | Critical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | -20°C (Freezer) | Slows thermal C–I bond homolysis and polymerization kinetics. |
| Light | Amber Vial + Foil Wrap | Amber Vial + Foil Wrap | Crucial: Prevents photolytic cleavage of the C–I bond. |
| Atmosphere | Nitrogen/Argon Flush | Sealed under Argon | Excludes moisture (hydrolysis risk) and Oxygen (radical promotion). |
| Stabilizer | Copper Wire (Optional) | Copper Wire (Recommended) | Copper scavenges free iodine ( |
| Container | Borosilicate Glass | Borosilicate Glass | Avoid plastics that may leach plasticizers or be permeable to iodine. |
The Copper Stabilizer Protocol
For long-term storage, adding activated copper is the industry standard for alkyl iodides [5].
-
Preparation: Take a small segment of bright copper wire or turnings.
-
Activation: Briefly rinse with dilute HCl to remove oxides, then water, then acetone, and dry under vacuum.
-
Application: Place the copper directly into the liquid compound. If the copper turns black/gray, it is reacting with free iodine, protecting your compound.
Visualizing the Decomposition Pathway
The following diagram illustrates the "Cascade Effect" where improper storage leads to irreversible polymerization.
Figure 1: The self-accelerating decomposition cycle. Light releases iodine, which acts as a catalyst to polymerize the oxetane ring.
Troubleshooting Guide & FAQs
Q1: My sample has turned from colorless to pink/brown. Is it ruined?
Diagnosis: This indicates the release of free elemental iodine (
-
Dissolve: Dilute the sample in a non-nucleophilic solvent (e.g.,
or ). -
Wash: Wash with a dilute aqueous solution of Sodium Thiosulfate (
) or Sodium Bisulfite. The color should vanish immediately as is reduced to iodide ( ). -
Dry: Dry over
(avoid acidic drying agents like silica gel) and concentrate. -
Store: Add copper wire immediately.
Q2: The liquid has become viscous or solidified into a white mass.
Diagnosis: Cationic Ring-Opening Polymerization (CROP) has occurred. Impact: Critical Failure. The oxetane ring has opened to form a polyether chain. Corrective Action: This process is irreversible. The material cannot be depolymerized back to the monomer. You must discard the sample and purchase/synthesize a fresh batch.
Q3: Can I store this compound in solution?
Recommendation: Yes, but choose the solvent carefully.
-
Safe Solvents: Toluene, Benzene, or Hexanes (non-polar, non-nucleophilic).
-
Risky Solvents:
-
Chloroform (
): Often contains acidic stabilizers (HCl) or forms phosgene/HCl over time, which will instantly polymerize the oxetane. Use only if passed through basic alumina. -
Alcohols/Water: Will act as nucleophiles, opening the ring to form diols or alkoxy-alcohols.
-
Q4: How do I handle the compound for weighing?
Protocol:
-
Remove the vial from the freezer.
-
Wait: Allow it to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture inside. Moisture + Iodide = Hydroiodic Acid (HI) = Polymerization.
-
Flush with Nitrogen/Argon immediately after use.
Emergency Purification Workflow
If you suspect your batch is degrading (mild discoloration), use this decision tree to determine if it can be salvaged.
Figure 2: Decision matrix for evaluating and salvaging degrading samples.
References
-
BenchChem. (2025).[3] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from
- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (General reference on oxetane stability).
-
Sigma-Aldrich. (n.d.). Product Specification: 3-(Iodomethyl)oxetane.[4][5][6] Retrieved from
-
ChemScene. (n.d.). Safety Data Sheet: 3-(Iodomethyl)-3-methyloxetane.[4][5] Retrieved from
-
MilliporeSigma. (n.d.). Iodomethane, contains copper as stabilizer.[1][2][7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isotope.com [isotope.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. 3,3-BIS(IODOMETHYL)OXETANE CAS#: 2402-82-6 [m.chemicalbook.com]
- 7. 99%, liquid, suitable for synthesis, ReagentPlus<SUP>®</SUP>, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Yield for Steric Hindered Nucleophiles with Oxetane Electrophiles
Welcome to the Technical Support Center for oxetane ring-opening methodologies. This guide is designed for researchers, synthetic chemists, and drug development professionals facing kinetic and regiochemical bottlenecks when reacting sterically hindered nucleophiles (e.g., bulky amines, tertiary alcohols, and hindered thiols) with oxetane electrophiles.
Below, you will find core mechanistic FAQs, logical troubleshooting workflows, quantitative benchmarking data, and self-validating experimental protocols to ensure reproducible success in your syntheses.
Section 1: Core Concepts & Mechanistic Causality (FAQ)
Q: Why do sterically hindered nucleophiles fail to open oxetanes under standard basic conditions?
A: Oxetanes possess a ring strain of approximately 25.5 kcal/mol, which is only marginally lower than that of highly reactive oxiranes (27.3 kcal/mol) 1. However, they are kinetically much less reactive. The additional methylene group in the four-membered ring creates a highly congested steric environment, restricting the required Bürgi-Dunitz trajectory for a classical
Q: How does Lewis acid catalysis overcome this kinetic barrier?
A: Lewis acids (LAs) coordinate directly to the highly basic oxetane oxygen. This coordination weakens the adjacent C–O bonds and significantly lowers the LUMO energy of the electrophile. Consequently, the transition state shifts from a pure
Q: Why is HFIP (Hexafluoroisopropanol) increasingly recommended as a solvent for these reactions? A: HFIP is a strongly hydrogen-bonding, highly polar, yet weakly nucleophilic solvent. It acts as a Brønsted acid (pKa ~9.3) that activates the oxetane ring via strong hydrogen bonding to the oxygen atom. This promotes ring-opening without the need for transition metal catalysts, making it an ideal environment for sensitive substrates that might degrade or polymerize in the presence of strong Lewis acids 4.
Section 2: Troubleshooting Guides
Problem 1: Complete Recovery of Starting Materials (No Reaction)
-
Symptom: After 24 hours at elevated temperatures, LCMS shows unreacted oxetane and nucleophile.
-
Root Cause: The nucleophile is too bulky to overcome the kinetic barrier of the unactivated oxetane, and the chosen catalyst (if any) is insufficiently Lewis acidic.
-
Solution: Upgrade from mild LAs (like
) to stronger oxophilic LAs such as , , or the Lewis superacid . Alternatively, transition to a fluorinated solvent like HFIP to leverage strong H-bond activation. Ensure you pre-activate the oxetane with the Lewis acid for 5–10 minutes at -78 °C before introducing the nucleophile.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
-
Symptom: Reaction of a 2-substituted oxetane yields a near 1:1 mixture of attack at the more substituted (
) and less substituted ( ) carbons. -
Root Cause: The transition state is caught between
and character. Mild activation allows competitive attack at both sites. -
Solution: Drive
-like character by using a bulky Lewis superacid like or . These extremely bulky catalysts block the less substituted trajectory and force the ring to open via a highly polarized intermediate, directing the nucleophile exclusively to the more substituted carbon (often >95% regioselectivity) 5. Additionally, lower the reaction temperature to -78 °C to suppress the competitive, higher-energy attack.
Problem 3: Oxetane Polymerization or Decomposition
-
Symptom: Formation of intractable oligomeric mixtures or rapid consumption of oxetane without product formation.
-
Root Cause: Oxetanes are prone to cationic ring-opening polymerization (CROP) in the presence of strong electrophiles if the hindered nucleophile is too slow to react.
-
Solution: Invert the addition order. Do not mix the oxetane and Lewis acid alone at high concentrations. Instead, premix the hindered nucleophile and the Lewis acid, then add the oxetane dropwise via a syringe pump. Run the reaction at a high dilution (e.g., 0.05 M) to kinetically favor the bimolecular reaction over intermolecular polymerization.
Section 3: Mechanistic Troubleshooting Workflow
Logical troubleshooting workflow for oxetane ring-opening optimization.
Section 4: Quantitative Benchmarking Data
The following table summarizes the causal relationship between the chosen activation strategy and the experimental outcome when reacting a model 2-aryloxetane with a bulky tertiary amine.
| Catalyst | Solvent | Temp (°C) | Conversion (%) | Regioselectivity ( | Primary Outcome |
| None | THF | 60 | < 5 | N/A | No reaction (Kinetic barrier too high) |
| DCM | 25 | 45 | 60:40 | Poor yield and selectivity | |
| DCM | -78 | 85 | 85:15 | Good yield, moderate regioselectivity | |
| Toluene | -40 | 92 | >95:5 | Excellent | |
| None | HFIP | 25 | 88 | 90:10 | Efficient metal-free activation |
Section 5: Self-Validating Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Ring Opening ( )
This protocol forces an
-
Preparation: Flame-dry a Schlenk flask under argon.
-
Dissolution: Dissolve the hindered nucleophile (1.2 equiv) in anhydrous DCM to achieve a high-dilution concentration of 0.05 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Add
(1.5 equiv) dropwise.-
Self-Validation Checkpoint: A slight color change (often pale yellow) or fuming indicates active complexation between the Lewis acid and the nucleophile/solvent system.
-
-
Addition: Add the oxetane (1.0 equiv) dropwise over 15–30 minutes using a syringe pump to prevent localized high concentrations that lead to polymerization.
-
Reaction: Stir at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.
-
Quench: Quench strictly with saturated aqueous
to neutralize the Lewis acid.-
Self-Validation Checkpoint: Failure to neutralize completely before solvent evaporation will trigger rapid oxetane polymerization during concentration.
-
Protocol B: HFIP-Promoted Metal-Free Ring Opening
Ideal for substrates sensitive to strong Lewis acids or when avoiding transition metal contamination is critical.
-
Setup: In a standard reaction vial, dissolve the oxetane (1.0 equiv) and hindered nucleophile (2.0 equiv) in HFIP (0.2 M).
-
Reaction: Stir at room temperature (25 °C) for 16-24 hours.
-
Self-Validation Checkpoint: Monitor via TLC. Because HFIP is highly polar and strongly hydrogen-bonding, it will drastically alter
values. You must pull an aliquot, evaporate the HFIP, and redissolve in DCM/Hexanes to accurately gauge oxetane consumption on silica.
-
-
Recovery: Remove HFIP under reduced pressure. (HFIP boils at ~58 °C, allowing for easy recovery and recycling of the solvent).
-
Purification: Purify the crude residue directly via flash column chromatography.
Section 6: References
-
Oxetanes: formation, reactivity and total syntheses of natural products. National Library of Medicine (PMC).[Link]
-
Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Taylor & Francis.[Link]
-
Lewis Acid-Catalyzed Alkylation of Azulene Derivatives with Epoxides and Oxetanes. National Library of Medicine (PMC).[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate.[Link]
-
Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Universitat Autònoma de Barcelona (UAB).[Link]
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Lewis Acid-Catalyzed Alkylation of Azulene Derivatives with Epoxides and Oxetanes: A Regioselective Approach to Functionalized Azulene Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ddd.uab.cat [ddd.uab.cat]
troubleshooting low reactivity of 3-(Iodomethyl)-3-methoxy-oxetane
Subject: Troubleshooting Low Reactivity & Stability Issues Product Code: OX-IMO-33 Classification: Heterocyclic Building Block / Bioisostere Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Neopentyl" Barrier
If you are experiencing stalled reactions or low yields with 3-(Iodomethyl)-3-methoxy-oxetane, the root cause is almost certainly steric hindrance , not electronic deactivation.
While alkyl iodides are typically excellent electrophiles, this specific molecule features a neopentyl-like scaffold. The reactive carbon (
Key Takeaway: You cannot treat this as a standard primary alkyl halide. Standard conditions (e.g.,
Diagnostic & Troubleshooting (Q&A)
Q1: Why is the reaction stalling despite using a strong nucleophile?
Diagnosis: You are fighting the "Neopentyl Effect."
In an
Visualization of the Steric Barrier:
Figure 1: Schematic representation of the steric hindrance preventing standard nucleophilic attack.
Q2: Can I increase the temperature to force the reaction?
Diagnosis: Yes, but with strict limits. Oxetanes are thermally stable compared to epoxides, but they are not invincible.
-
Safe Zone:
(Generally safe in basic/neutral media). -
Danger Zone:
(Risk of ring fragmentation or polymerization). -
Critical Failure: Acidic conditions + Heat. This guarantees ring opening.
Recommendation: If you must heat
Q3: I see new spots on TLC, but it's not my product. Is the ring opening?
Diagnosis: Likely. The oxetane ring is strained (~107 kJ/mol).[2]
If your reaction mixture contains Lewis Acids (e.g.,
Stability Matrix:
| Condition | Stability Rating | Notes |
| Bases (NaOH, KOtBu) | High | Oxetanes are generally stable to base (unlike epoxides). |
| Nucleophiles (Amines, Azides) | High | Stable unless activated by Lewis acids. |
| Protic Acids (HCl, TFA) | Zero | Immediate ring opening/polymerization. |
| Lewis Acids ( | Zero | Immediate rearrangement. |
| Oxidizing Agents | Moderate | The methoxy group is susceptible to oxidation. |
Optimized Protocols
Protocol A: Enhanced Displacement
Use this for: Azidation, Cyanation, or Etherification.
The Logic: Since the transition state energy is high (sterics), we must lower the activation energy by stripping the nucleophile of its solvation shell.
-
Solvent: Switch to DMF , DMSO , or NMP . These dipolar aprotic solvents solvate cations well but leave anions ("naked nucleophiles") highly reactive.
-
Temperature:
. -
Stoichiometry: Use 2.0 - 3.0 equivalents of the nucleophile.
-
Catalyst: Add 18-Crown-6 (if using K salts) or 15-Crown-5 (if using Na salts). This sequesters the cation, making the anion more aggressive.
Step-by-Step:
-
Dissolve 3-(iodomethyl)-3-methoxy-oxetane (1.0 eq) in anhydrous DMF (0.2 M).
-
Add Nucleophile (e.g.,
, 2.0 eq). -
Add 15-Crown-5 (0.1 eq) or Tetrabutylammonium iodide (TBAI, 0.1 eq) as a phase transfer catalyst.
-
Heat to
under Argon. -
Monitor by GC-MS or NMR (TLC is often misleading due to low UV activity of the oxetane core).
Protocol B: Cross-Coupling (The "Modern" Approach)
Use this for: C-C bond formation (Suzuki/Negishi).
The Logic: If direct displacement fails, use the Iodine handle for transition metal catalysis. The oxidative addition of Palladium/Nickel into the C-I bond is less sensitive to sterics than
Recommended System (Negishi-like):
-
Activation: Zinc dust activation of the alkyl iodide is possible, but the methoxy group may coordinate.
-
Photoredox: Recent literature suggests Nickel/Photoredox dual catalysis is superior for neopentyl halides.
Workflow Diagram:
Figure 2: Decision tree for troubleshooting low reactivity.
Reference Data
Comparison of Cyclic Ether Reactivity
The following table highlights why standard epoxide conditions do not translate to oxetanes.
| Property | Epoxide (3-membered) | Oxetane (4-membered) | THF (5-membered) |
| Ring Strain (kcal/mol) | 27.5 | 25.5 | 5.6 |
| Basic Hydrolysis | Fast | Inert / Very Slow | Inert |
| Acidic Hydrolysis | Very Fast | Fast | Slow |
| Nu- Displacement ( | Facile (Relieves strain) | Difficult (Steric/Strain conflict) | Inert |
References
-
Wuitschik, G., et al. (2006).[3][4] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5][6] Angewandte Chemie International Edition, 45(46), 7736–7739.[3][4] [Link][4]
-
Burkhard, J. A., et al. (2010).[6][7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[6][7] [Link]
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233. [Link]
-
Jenkins, K., et al. (2014). "Practical Synthesis of 3,3-Disubstituted Oxetanes." Organic Letters, 16(17), 4468–4471. [Link]
Sources
- 1. askfilo.com [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Georg Wuitschik - Google Scholar [scholar.google.com.au]
Technical Support Center: 3-Methoxy-Oxetane Derivatives
Ticket ID: OX-PUR-2024 Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Oxetane Paradox"
Welcome to the technical support center. You are likely here because your 3-methoxy-oxetane derivative—a high-value scaffold for modulating lipophilicity and metabolic stability [1]—has either decomposed during chromatography or "vanished" during concentration.[1]
This guide treats purification not as a cleanup step, but as a stability management workflow . Oxetanes possess significant ring strain (~106 kJ/mol) [2].[1][2] While they are generally stable to nucleophiles (bases), they are kinetically unstable toward acid-catalyzed ring opening.[1] The 3-methoxy substituent adds polarity, complicating extraction, and potential volatility, complicating isolation.
Ticket #001: Product Decomposition on Column
User Report: "My crude NMR showed clean product, but after silica gel chromatography, I recovered a complex mixture of alcohols and aldehydes."
Root Cause Analysis: Acid-Catalyzed Ring Opening
Standard silica gel (SiO₂) is slightly acidic (pH 6.0–6.5).[1][2] The strained oxetane ring acts as a Lewis base.[1] The ether oxygen of the methoxy group or the ring oxygen can protonate, activating the ring for nucleophilic attack by trace water or the silica surface itself. This leads to ring-opened 1,3-diols or allylic alcohols [3].[1]
Troubleshooting Protocol: Stationary Phase Deactivation
You must neutralize the acidic sites on the silica gel before the compound touches them.[1]
Method A: The Triethylamine (Et₃N) Flush (Recommended) [1]
-
Slurry Preparation: Prepare your silica slurry using your starting non-polar solvent (e.g., Hexanes or Pentane).[1]
-
The Buffer Step: Add 1.0% to 2.0% Triethylamine (Et₃N) to the slurry solvent.[1]
-
Packing: Pour the column and flush with at least 2 column volumes (CV) of this Et₃N-spiked solvent.
-
Elution: Run your gradient without Et₃N in the mobile phase (the pre-wash is usually sufficient), OR maintain 0.5% Et₃N throughout if the derivative is highly sensitive.[1]
Method B: Basic Alumina (Alternative) If the compound decomposes even on buffered silica, switch to Aluminum Oxide (Basic), Brockmann Grade III .[1][2]
-
Note: Alumina has lower resolution than silica.[1] You may need a shallower gradient (e.g., 0.5% MeOH increments).[1]
Visual Guide: Chromatography Decision Tree
Figure 1: Decision matrix for selecting the appropriate stationary phase to prevent acid-catalyzed decomposition.[1]
Ticket #002: Low Yield / "Missing" Product
User Report: "The column worked, but after rotovap, I have 20% yield. The product is not in the waste flask."
Root Cause Analysis: Volatility & Aqueous Solubility
-
Volatility: Low molecular weight oxetanes (MW < 150) are surprisingly volatile.[1] 3-methoxy-oxetane derivatives can sublime or co-evaporate with solvents.[1]
-
Phase Distribution: The 3-methoxy group combined with the oxetane oxygen creates a high dipole moment.[1] These compounds love water.[1] A standard EtOAc/Water extraction often leaves >50% of the product in the aqueous layer.
Troubleshooting Protocol: Isolation & Concentration
Step 1: The "Salting Out" Extraction Do not use simple water washes.[1]
-
Saturation: Saturate the aqueous layer completely with NaCl (brine) until solid salt is visible.[1]
-
Solvent Choice: Replace Ethyl Acetate (EtOAc) with Dichloromethane (DCM) or Chloroform (CHCl₃) (3x extractions).[1] DCM has better solvation power for polar-organic ethers than EtOAc.[1]
-
The "Back-Extract" Rule: If yield is critical, back-extract the combined aqueous layers with 10% MeOH in DCM.[1]
Step 2: Controlled Concentration (The "20/20" Rule) Prevent evaporative loss during solvent removal.[1]
-
Vacuum: Do not exceed 20 mbar.
-
Temperature: Do not exceed 20°C (water bath).
-
Final Drying: Avoid high-vacuum manifolds. Dry under a gentle stream of Nitrogen or Argon only.[1]
Data Table: Solvent & Stability Parameters
| Parameter | Recommendation | Scientific Rationale |
| Extraction Solvent | DCM or CHCl₃ (3x) | Higher partition coefficient for polar ethers compared to EtOAc/Hex.[1][2] |
| Aqueous Phase | Saturated NaCl (Brine) | "Salting out" effect reduces water solubility of the oxetane.[1] |
| Drying Agent | Na₂SO₄ (Sodium Sulfate) | MgSO₄ is slightly acidic (Lewis acid) and can catalyze ring opening.[1][2] |
| Rotovap Bath | < 30°C | Minimizes co-evaporation of volatile oxetane derivatives.[1] |
Ticket #003: Synthesis & Impurity Profiling
User Report: "How do I know if I have the oxetane or the ring-opened byproduct? They look similar on TLC."
Root Cause Analysis: Spectral Mimicry
The ring-opened byproduct (usually a 1,3-diol or mono-ether) has similar polarity to the oxetane on silica TLC plates.[1]
Diagnostic Protocol: NMR Signature
You must rely on ¹H NMR and ¹³C NMR to confirm ring integrity.[1] The unique geometry of the oxetane ring forces specific chemical shifts.
Key NMR Signals (in CDCl₃):
-
Oxetane Ring Protons: Look for a distinctive set of multiplets between 4.4 ppm and 4.9 ppm .[1] These are the protons adjacent to the ring oxygen.
-
Ring-Opened (Acyclic): These protons typically shift upfield to 3.5 – 3.8 ppm .[1]
-
-
Coupling Constants: Oxetane protons often show "roofing" effects due to geminal coupling (~6 Hz).[1]
-
Carbon Shift: The oxetane carbons appear around 70–80 ppm .[1]
Visual Guide: Synthesis & Degradation Pathway
Figure 2: Mechanistic pathway showing the formation of the oxetane and its acid-catalyzed degradation to ring-opened byproducts.[2]
References
-
Wuitschik, G., et al. (2006).[1][3][4] "Oxetanes as Promising Modules in Drug Discovery."[1][3][4][5][6][7][8] Angewandte Chemie International Edition, 45(46), 7736–7739.[1][3][4] [1]
-
Burkhard, J. A., et al. (2010).[1][5][9] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[1][5][9] [1]
-
Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5][10] Chemical Reviews, 116(19), 12150–12233.[1] [1]
Sources
- 1. 3-Methyloxetane | C4H8O | CID 529315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Georg Wuitschik - Google Scholar [scholar.google.com.au]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Handling & Troubleshooting Light-Sensitive Iodomethyl Oxetane Reagents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops, side reactions, or reagent degradation when working with functionalized oxetanes.
Iodomethyl oxetane derivatives—such as 3-(iodomethyl)oxetane and 2-(iodomethyl)oxetane—are highly valuable building blocks in medicinal chemistry and drug development due to the unique physicochemical properties the oxetane ring imparts (e.g., improved metabolic stability and aqueous solubility). However, the combination of a highly strained four-membered ether ring and a photolabile carbon-iodine (C–I) bond creates a unique set of handling challenges [1] [2].
This guide provides a mechanistic understanding of these reagents, answers frequently asked questions, and outlines self-validating protocols to ensure scientific integrity in your workflows.
Mechanistic Insight: The Causality of Degradation
To prevent reagent failure, we must first understand the causality behind it. Alkyl iodides are notoriously light-sensitive. Upon exposure to ambient laboratory lighting (UV/visible light), the weak C–I bond undergoes homolytic cleavage. This generates highly reactive carbon-centered radicals and iodine radicals (
The iodine radicals rapidly dimerize to form molecular iodine (
Fig 1: Photochemical degradation pathway of iodomethyl oxetane reagents.
Troubleshooting & FAQs
Q1: My newly purchased 3-(iodomethyl)oxetane arrived slightly pink. Is it ruined?
A1: Not necessarily. A faint pink hue indicates trace formation of molecular iodine (
Q2: What are the absolute best storage conditions for these reagents? A2: Iodomethyl oxetanes must be stored strictly protected from light (in amber vials or wrapped in aluminum foil) and kept under an inert atmosphere (Argon or Nitrogen) at 2–8 °C [3]. Argon is preferred over Nitrogen as it is heavier than air and provides a better protective blanket over the liquid.
Q3: Can I use a basic wash to remove the iodine?
A3: Standard sodium bicarbonate (
Q4: Why did my alkylation reaction yield a complex polymeric mixture instead of the desired product? A4: If your reagent contained trace HI (from photodecomposition) and your reaction conditions were not sufficiently buffered with a base, the HI likely catalyzed the cationic ring-opening polymerization of the oxetane. Always ensure your reaction mixture maintains a neutral to basic pH when utilizing oxetane electrophiles.
Quantitative Data: Degradation Profiles
To illustrate the importance of proper handling, Table 1 summarizes the degradation metrics of 3-(iodomethyl)oxetane under various storage conditions over a 30-day period.
| Storage Container | Light Exposure | Temperature | Atmosphere | Purity at 30 Days | Visual Appearance |
| Amber Vial (Foil wrapped) | None (Dark) | 4 °C | Argon | > 98.5% | Colorless liquid |
| Amber Vial | Ambient Lab Light | 20 °C | Nitrogen | ~ 94.0% | Very pale pink |
| Clear Glass Vial | Ambient Lab Light | 20 °C | Air | < 80.0% | Dark brown liquid |
| Clear Glass Vial | Direct Sunlight | 20 °C | Air | < 40.0% | Opaque black/viscous |
Table 1: Degradation profile of 3-(iodomethyl)oxetane highlighting the critical need for light attenuation and inert gas blanketing.
Experimental Protocols
The following methodologies are designed as self-validating systems. By observing specific physical changes (e.g., color dissipation) and analytical markers, you can guarantee the integrity of your reagent before committing it to a valuable synthetic step.
Protocol 1: Salvage and Purification of Discolored Iodomethyl Oxetane
Purpose: To remove molecular iodine (
-
Preparation: Perform all steps in a fume hood under dimmed lighting or amber safe-lights.
-
Dilution: Dissolve the discolored iodomethyl oxetane in a non-polar, low-boiling solvent (e.g., diethyl ether or dichloromethane) at a 1:5 ratio.
-
Thiosulfate Wash (Validation Step): Transfer the solution to a separatory funnel. Add an equal volume of cold, freshly prepared 5% aqueous sodium thiosulfate (
). Shake vigorously and vent.-
Self-Validation: The organic layer must instantly transition from pink/brown to completely colorless. If a yellow tint remains, repeat the wash. The color change confirms the reduction of
.
-
-
Neutralization: Wash the organic layer once with saturated aqueous sodium bicarbonate (
) to neutralize any residual HI, followed by one wash with brine. -
Drying: Dry the organic layer over anhydrous potassium carbonate (
). Note: Avoid acidic drying agents like un-neutralized magnesium sulfate, which can trigger oxetane ring opening. -
Concentration & Analytical Validation: Carefully concentrate the solvent under reduced pressure (water bath < 25 °C to prevent thermal degradation). Validate the structural integrity via
NMR.-
Self-Validation: Look for the characteristic oxetane ring protons (multiplets at ~4.4 ppm and ~4.8 ppm). The absence of broad polymeric peaks or shifted acyclic signals confirms the ring is intact.
-
Protocol 2: Reaction Setup for Oxetane Alkylation
Purpose: To utilize the purified reagent in a nucleophilic substitution without inducing in-situ photodecomposition.
-
Apparatus Preparation: Wrap the reaction flask completely in aluminum foil. Flame-dry the flask under vacuum and backfill with Argon.
-
Reagent Transfer: Using a foil-wrapped, Argon-purged syringe, transfer the purified iodomethyl oxetane into the reaction flask containing your nucleophile and solvent.
-
Base Addition: Ensure a stoichiometric excess of a mild, non-nucleophilic base (e.g.,
or DIPEA) is present in the reaction mixture to immediately scavenge any HI generated during the alkylation process. -
Monitoring: Monitor the reaction via TLC or LC-MS. Because the flask is foil-wrapped, extract aliquots using a purged syringe to prevent ambient light and moisture ingress.
References
-
Organic Syntheses. "Methyl Iodide - Organic Syntheses Procedure (Washing of Alkyl Iodides)." Organic Syntheses, Coll. Vol. 2, p.404 (1943). Available at: [Link]
-
Bull, J. A., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." National Institutes of Health / PMC. Available at:[Link]
Technical Support Center: Oxetane Handling & Stability Guide
Ticket ID: OX-STAB-2024 Subject: Preventing Polymerization of Oxetane Building Blocks Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Introduction: The "Hidden Killer" in Oxetane Chemistry
Welcome to the Oxetane Technical Support Center. You are likely here because you have observed a common but frustrating phenomenon: your oxetane starting material—valuable for its ability to lower lipophilicity and improve metabolic stability—has converted into an insoluble white solid or a viscous gum during synthesis or purification.[1]
This is not a random degradation; it is Cationic Ring-Opening Polymerization (CROP) .[1] Oxetanes are structurally unique; they possess high ring strain (~107 kJ/mol) similar to epoxides, but their oxygen lone pairs are significantly more basic (pKa of conjugate acid ≈ −2.0) compared to epoxides (≈ −3.7).[1] This makes them "goldilocks" electrophiles: stable enough for many biological assays, yet highly susceptible to acid-catalyzed polymerization during chemical manipulation.[1]
This guide provides the protocols required to arrest this mechanism and preserve your material.
Part 1: The Mechanism (Know Your Enemy)
Q: Why did my flask turn into a brick?
A: You likely exposed your oxetane to a Lewis or Brønsted acid without a nucleophilic "exit strategy."[1]
The polymerization of oxetane is autocatalytic in the presence of acid. Once a single oxetane oxygen is protonated (or coordinated to a Lewis Acid), it becomes a potent electrophile. If no specific nucleophile is present to intercept it, a second molecule of neutral oxetane acts as the nucleophile, attacking the ring. This opens the first ring and transfers the positive charge to the new terminal oxygen, creating a chain reaction.
The CROP Pathway
Figure 1: Mechanism of Cationic Ring-Opening Polymerization (CROP).[1][2] Note that the reaction is driven by the relief of ring strain and propagated by the transfer of the oxonium ion.
Part 2: Synthesis & Reaction Optimization
Q: Can I use Lewis Acids (e.g., for Friedel-Crafts) without polymerizing the starting material?
A: Yes, but you must differentiate between "Hard" and "Soft" activation and control the temperature strictly.
Strong, hard Lewis acids (e.g.,
Troubleshooting Protocol: Lewis Acid Activation
| Parameter | Recommendation | Scientific Rationale |
| Lewis Acid Choice | Prefer | Modulates the "hardness" of the activation. |
| Temperature | -78 °C to -20 °C | Low temperature kinetically favors the bimolecular reaction with the intended nucleophile over the entropy-driven polymerization.[1] |
| Addition Order | Add Acid Last (slowly). | Ensure the oxetane is surrounded by the intended nucleophile before activation occurs. |
| Quench | Triethylamine ( | Immediately neutralize the active species before warming the reaction mixture.[1] |
Part 3: Workup & Purification (The Danger Zone)
Q: My crude NMR looked perfect, but I lost everything on the silica column. What happened?
A: Standard silica gel is acidic (pH ~4–5 in aqueous slurry).[1] This is sufficient to initiate polymerization of oxetanes during the time-scale of flash chromatography.[1]
The Fix: You must chemically modify the stationary phase to mask acidic silanol groups.[1]
Protocol: Deactivated Silica Gel Chromatography[1]
This is the single most effective intervention for oxetane preservation.[1]
Step 1: The Pre-Wash
-
Pack your column with standard silica gel.[1]
-
Prepare a "Deactivation Eluent": 99% Hexanes / 1% Triethylamine (
).[1] -
Flush the column with 3–4 column volumes (CV) of this mixture.
-
Why? The
coordinates to the acidic Si-OH sites, creating a basic buffer layer.
-
Step 2: The Elution
-
Switch to your separation solvent system (e.g., Hexanes/Ethyl Acetate).[1]
-
Crucial: Maintain 1%
in the eluent throughout the entire run.-
Note: Oxetanes are polar; they often streak.[1] The amine additive sharpens the peak shape by preventing "drag" on acidic sites.
-
Step 3: Post-Column
-
Evaporate solvents at bath temperature < 40 °C .
-
If
remains, it can be removed via high vacuum or an azeotrope with heptane; however, trace is often preferred for storage stability.[1]
Purification Decision Logic
Figure 2: Decision tree for selecting the appropriate stationary phase to prevent on-column degradation.
Part 4: Storage & Handling
Q: Can I store oxetanes in the fridge?
A: Yes, but moisture and
Chloroform (
Storage Best Practices Table
| Factor | Guideline | Mechanism of Failure |
| Solvent | Store neat or in Benzene/Toluene . Avoid | Halogenated solvents can generate trace acid (HCl) over time.[1] |
| Stabilizer | Add solid | Acts as a scavenger for any adventitious acid or moisture.[1] |
| Atmosphere | Argon/Nitrogen flush.[1] | |
| Temperature | -20 °C | Slows down kinetics of any initiation events.[1] |
References
-
Wurts, J. et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][3][4][5] Journal of Medicinal Chemistry. [Link]
-
Bull, J. A. et al. (2016).[1][6][7] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5][6][7][8][9] Chemical Reviews. [Link][4][7]
-
Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." European Journal of Organic Chemistry. [Link]
Sources
- 1. Oxetanes - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. chemrxiv.org [chemrxiv.org]
thermal stability limits of 3-(Iodomethyl)-3-methoxy-oxetane
Technical Support Center: 3-(Iodomethyl)-3-methoxy-oxetane Topic: Thermal Stability & Handling Limits Role: Senior Application Scientist
Executive Summary & Core Parameters
Compound Profile: 3-(Iodomethyl)-3-methoxy-oxetane is a highly functionalized, strained heterocyclic building block. Its reactivity profile is dominated by two opposing forces: the ring strain of the oxetane core (~106 kJ/mol) and the lability of the carbon-iodine bond. Unlike simple ethers, this compound acts as a "loaded spring"—stable under specific kinetic traps but prone to rapid, exothermic decomposition if triggered by heat, light, or Lewis acids.
Critical Stability Data Table
| Parameter | Limit / Recommendation | Critical Mechanism |
| Max. Storage Temp | -20°C (Recommended) | Prevents slow elimination of HI and subsequent acid-catalyzed polymerization. |
| Max. Process Temp | +60°C | Above this, risk of ring-opening polymerization (CROP) increases exponentially. |
| Flash Point | Est. >80°C (Dec.) | Likely decomposes before boiling. Do not distill at atm pressure. |
| Incompatibilities | Lewis Acids ( | Initiates rapid ring opening or iodine oxidation ( |
| Shelf Life | 6–12 Months (at -20°C) | Degrades to yellow/brown oil (iodine liberation) over time. |
Storage & The "Cold Chain" (FAQs)
Q: Why is -20°C required if the boiling point is theoretically high? A: The boiling point is irrelevant to storage stability. The primary failure mode for iodomethyl-oxetanes is not evaporation, but Autocatalytic Decomposition .
-
Initiation: Trace thermal energy causes homolytic cleavage of the weak C–I bond or elimination of HI.
-
Propagation: The liberated HI is a strong acid. Oxetanes are highly sensitive to acid-catalyzed ring opening. The protonated oxygen activates the ring, leading to polymerization.
-
Result: A viscous, discolored oligomer. Storing at -20°C kinetically arrests the initial iodine elimination.
Q: My sample arrived at room temperature. Is it ruined? A: Likely not, provided the exposure was short (<48 hours) and the container was light-sealed.
-
Check: Inspect the color. Pure material is colorless to pale yellow. Dark orange or brown indicates significant free iodine (
) formation. -
Action: If yellow, wash a solution of the compound with aqueous Sodium Thiosulfate (
) to remove iodine, dry over (basic desiccant), and re-analyze by NMR.
Q: Can I store it in solution? A: Yes, but solvent choice is critical .
-
Recommended: THF or Diethyl Ether (stabilized with BHT). The ether oxygens in the solvent act as a buffer, competing for any trace protons.
-
Avoid: Chloroform (
) or Dichloromethane ( ) for long-term storage. These solvents can slowly generate HCl over time, which will instantly initiate polymerization of the oxetane.
Reaction Parameters & Thermal Limits
Q: What is the upper temperature limit for reactions? A: We recommend a "Red Line" of 60°C . While the oxetane ring is more stable than an epoxide, the 3,3-disubstitution pattern creates steric strain (Thorpe-Ingold effect). At temperatures >80°C, particularly in polar solvents, you risk:
-
Retro-[2+2] Cycloaddition: Splitting into formaldehyde and the corresponding alkene (less common but possible).
-
Thermal Isomerization: To the corresponding allylic alcohol.
-
Alkylation: The iodomethyl group becomes hyper-reactive, potentially alkylating the oxetane oxygen of a neighboring molecule (intermolecular self-alkylation).
Q: How do I remove the solvent if I can't heat it? A: Use a rotary evaporator with a high-quality vacuum pump to lower the boiling point of the solvent.
-
Bath Temp: < 30°C.
-
Vacuum: < 10 mbar.
-
Protocol: Never heat to "dryness" at high temperatures. Stop when the solvent volume is low and finish drying under a high-vacuum manifold at room temperature.
Troubleshooting Guide
Issue: Sample Discoloration (Yellow/Brown)
-
Cause: Oxidation of iodide to iodine (
), often triggered by light exposure or peroxides in solvents. -
Impact: Free iodine is a mild Lewis acid and can catalyze polymerization.
-
Fix:
-
Dissolve in EtOAc/Hexane.
-
Wash with 10%
(aq) until colorless. -
Dry over
or . Do not use acidic silica.
-
Issue: Rapid Viscosity Increase (Gelling)
-
Cause: Cationic Ring-Opening Polymerization (CROP).
-
Trigger: Presence of trace acid (HCl from solvent, HI from decomposition) or Lewis acidic metal salts.
-
Status: Irreversible. The monomer is lost.
-
Prevention: Always add a "proton sponge" like solid
or a drop of Triethylamine ( ) to reaction mixtures if acidic byproducts are possible.
Issue: Low Yield in Nucleophilic Substitution
-
Cause: Competitive ring opening. Nucleophiles can attack the oxetane ring (C2/C4) instead of displacing the iodide on the methyl group.
-
Fix: Use "soft" nucleophiles and non-polar solvents to favor
at the iodomethyl group. Avoid strong Lewis acids that activate the ring oxygen.
Mechanistic Visualization
The following diagram illustrates the competing pathways that dictate the thermal and chemical stability of 3-(Iodomethyl)-3-methoxy-oxetane.
Caption: Figure 1. Thermal and chemical decomposition cascades. Note how heat and light generate Iodine, which can secondarily act as a Lewis Acid to trigger polymerization.
References
-
BenchChem. (2025).[1] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2] Angewandte Chemie International Edition. (General reactivity of 3,3-disubstituted oxetanes).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-(Iodomethyl)-3-methyloxetane. (Structural analog data used for proxy stability limits). Retrieved from
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. (Detailed analysis of oxetane ring strain and hydrolytic stability).
-
Fisher Scientific. (2009).[3] Safety Data Sheet: 3-Hydroxymethyl-3-methyloxetane.[3] (Precursor stability data). Retrieved from
Sources
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 3-(Iodomethyl)-3-methoxy-oxetane
For researchers and professionals in drug development, precise molecular characterization is paramount. The oxetane motif, a four-membered cyclic ether, has garnered significant interest as a versatile building block in medicinal chemistry, offering improvements in physicochemical properties such as solubility and metabolic stability.[1][2][3][4] Among the functionalized oxetanes, 3-(Iodomethyl)-3-methoxy-oxetane presents a unique scaffold for further chemical elaboration. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound, comparing it with alternative analytical techniques and offering practical, field-proven insights for its identification and quality control.
Deciphering the ¹H NMR Spectrum of 3-(Iodomethyl)-3-methoxy-oxetane
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.7 - 4.5 | AB quartet | 4H | -CH₂- (Oxetane ring) | The four protons on the oxetane ring (C2 and C4) are diastereotopic due to the chiral center at C3. They are expected to appear as a complex multiplet, likely an AB quartet, due to geminal and vicinal coupling. The electronegative oxygen atom within the ring shifts these protons downfield.[6][7] |
| ~3.5 | Singlet | 2H | -CH₂I | The methylene protons adjacent to the iodine atom are expected to be a singlet as there are no adjacent protons to couple with. The electronegative iodine atom will cause a downfield shift. |
| ~3.3 | Singlet | 3H | -OCH₃ | The three protons of the methoxy group will appear as a sharp singlet, characteristic of methyl ethers. |
Comparison with 3-(Iodomethyl)oxetane
The ¹H NMR spectrum of 3-(iodomethyl)oxetane provides a valuable reference.[5] In this analogue, the oxetane protons also appear as multiplets in the downfield region. The key difference in the spectrum of 3-(Iodomethyl)-3-methoxy-oxetane will be the absence of a proton at the C3 position and the presence of a sharp singlet corresponding to the methoxy group.
Structural Elucidation Workflow
Caption: A typical workflow for the structural elucidation of 3-(Iodomethyl)-3-methoxy-oxetane using NMR spectroscopy.
Alternative and Complementary Characterization Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization relies on a multi-technique approach.
| Technique | Information Provided | Advantages | Disadvantages |
| ¹³C NMR Spectroscopy | Carbon skeleton of the molecule. | Provides the number of unique carbon environments. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and easy to perform. Provides information on C-O-C and C-I stretching vibrations.[8] | Does not provide detailed connectivity information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small amounts of sample. Confirms the molecular formula.[8] | Does not provide stereochemical information. |
| Elemental Analysis | Percentage composition of elements. | Confirms the empirical formula. | Requires a pure sample and can be destructive. |
The combination of these techniques provides a self-validating system for the unambiguous identification and purity assessment of 3-(Iodomethyl)-3-methoxy-oxetane.
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of 3-(Iodomethyl)-3-methoxy-oxetane into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Parameter Setup: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse angle, and acquisition time.
-
Data Acquisition: Initiate the data acquisition.
-
Data Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are then applied to obtain the final, interpretable spectrum.
Molecular Structure and Key NMR Correlations
Caption: Molecular structure of 3-(Iodomethyl)-3-methoxy-oxetane with its predicted ¹H NMR chemical shifts.
References
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx (Table II, Run 1). Retrieved from [Link]
-
MDPI. (2020, November 2). Chemical Space Exploration of Oxetanes. Retrieved from [Link]
-
RSC Publishing. (2021, June 4). Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical shifts * and couplings of the oxetane protons with the error limits calculated by LAOCN3. Retrieved from [Link]
-
ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
-
NIH. (2020, November 2). Chemical Space Exploration of Oxetanes. Retrieved from [Link]
-
RSC Publishing. (2026, February 6). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. Retrieved from [Link]
-
Semantic Scholar. (2020, November 2). Chemical Space Exploration of Oxetanes. Retrieved from [Link]
-
NIH. (2026, February 6). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. Retrieved from [Link]
-
Imperial College London. (2024, February 7). Compound 1. 1H NMR Data. Retrieved from [Link]
-
Taylor & Francis. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]
-
NIH. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Retrieved from [Link]
-
Elektronische Hochschulschriften der LMU München. (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Retrieved from [Link]
-
Spiral. (n.d.). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(iodomethyl)oxetane(1003013-77-1) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
13C NMR Shifts of 3-Methoxy-3-Substituted Oxetane Rings: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the 13C NMR characteristics of 3-methoxy-3-substituted oxetane rings , a structural motif increasingly utilized in modern drug discovery as a bioisostere for gem-dimethyl and carbonyl groups.
Executive Summary: The Oxetane Advantage
In medicinal chemistry, the 3,3-disubstituted oxetane has emerged as a superior bioisostere for the gem-dimethyl group.[1] While sterically similar, the oxetane ring confers lower lipophilicity (LogD), increased aqueous solubility, and enhanced metabolic stability against cytochrome P450-mediated oxidation.
For the analytical scientist, distinguishing a 3-methoxy-3-substituted oxetane from its acyclic ether or gem-dimethyl analogs is critical. This guide details the specific 13C NMR signatures that validate this strained heterocyclic structure, contrasting it with common alternatives.
Key Performance Comparison
| Feature | gem-Dimethyl | 3-Methoxy-Oxetane | Impact on Drug Design |
| Hybridization | Oxetane alters vector orientation of substituents. | ||
| Lipophilicity | High (+LogP) | Low (-LogP) | Oxetane improves solubility and lowers plasma protein binding. |
| Metabolic Stability | Low (Benzylic oxid.) | High | Oxetane blocks metabolic "soft spots." |
| Diagnostic 13C Shift | C | C | Unambiguous NMR identification. |
Theoretical Framework: Electronic & Strain Effects
The 13C NMR chemical shifts of the oxetane ring are governed by two primary factors:
-
Ring Strain: The bond angles (~90°) in the four-membered ring cause rehybridization, increasing the
-character of the C-H bonds and the -character of the C-C/C-O bonds. This typically deshields ring carbons. -
Electronegativity (Inductive Effect): The oxygen atom at position 1 and the methoxy group at position 3 exert strong electron-withdrawing effects.
The "Double-Deshielding" of C3
In a standard 3,3-dimethyl oxetane, the quaternary C3 appears around 39 ppm . However, in a 3-methoxy-3-substituted oxetane , C3 is directly bonded to the ring oxygen (via C2/C4) and the methoxy oxygen. This unique environment shifts the C3 resonance dramatically downfield to the 75–85 ppm range, often overlapping with the solvent (CDCl
Comparative 13C NMR Data Analysis
The following table synthesizes experimental data for 3-methoxy-3-substituted oxetanes compared to their structural analogs.
Table 1: Characteristic 13C NMR Shifts (ppm in CDCl )
| Carbon Position | 3-Methoxy-3-Aryl Oxetane | 3-Hydroxy-3-Aryl Oxetane (Ref) | 3,3-Dimethyl Oxetane (Analog) | Acyclic Methyl Ether (Control) |
| C2 / C4 (Ring CH | 78.0 – 85.0 | 85.7 | 81.0 | 60.0 – 70.0 |
| C3 (Quaternary) | 76.0 – 82.0 | 75.8 | 39.5 | N/A |
| OMe (Methoxy) | 52.0 – 56.0 | N/A | N/A | 55.0 – 59.0 |
| Aryl C1 (Ipso) | 135.0 – 140.0 | 136.9 | 145.0 | 138.0 |
Note: The C2 and C4 carbons are chemically equivalent in symmetrically substituted oxetanes (e.g., 3-methoxy-3-phenyl) and will appear as a single peak. If the substituent at C3 induces chirality or asymmetry elsewhere, C2 and C4 will split into two distinct signals in the 78–85 ppm range.
Diagnostic Decision Tree
Use the following logic flow to confirm the oxetane structure from 13C NMR data.
Figure 1: Decision logic for assigning oxetane core structures based on 13C NMR shifts.
Experimental Protocol: Synthesis & Characterization
To ensure high-fidelity spectral data, the synthesis of 3-methoxy-3-substituted oxetanes typically proceeds via the methylation of the corresponding 3-hydroxy oxetane.
A. Synthesis (General Procedure)[2][3]
-
Starting Material: Begin with 3-aryl-oxetan-3-ol (commercially available or synthesized via Grignard addition to oxetan-3-one).
-
Deprotonation: Dissolve substrate in anhydrous THF at 0°C. Add NaH (1.2 equiv).
-
Methylation: Add MeI (1.5 equiv) dropwise. Stir at room temperature for 2–4 hours.
-
Workup: Quench with saturated NH
Cl. Extract with Et O. The oxetane ring is stable to mild aqueous workup but sensitive to strong Lewis acids.
B. NMR Acquisition Parameters
Because C3 is a quaternary carbon with long relaxation times (
-
Solvent: CDCl
(Reference triplet at 77.16 ppm).[2] -
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds (Standard is often 1.0s). This ensures quantitative integration and visibility of the quaternary C3.
-
Scans (NS): Minimum 256 scans for <5 mg samples.
Scientific Validation & Bioisosteric Context[1][5]
Why This Matters for Drug Discovery
The shift from a gem-dimethyl group to an oxetane ring is a "magic methyl" effect in reverse. Instead of adding lipophilicity, you add polarity.
-
Metabolic Stability: The gem-dimethyl group is prone to metabolic oxidation (hydroxylation of the methyl groups). The oxetane ring, despite its strain, is remarkably stable to oxidative metabolism because the bridgehead position is quaternary and the adjacent methylene protons are deactivated by the oxygen.
-
Solubility: The oxetane oxygen acts as a hydrogen bond acceptor. Data from Wuitschik et al. (Roche) demonstrates that replacing gem-dimethyl with oxetane can lower LogD by ~1.0 unit.
Comparative Chemical Space
Figure 2: The strategic shift in chemical space offered by oxetane bioisosteres.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Physicochemical and Metabolic Bioisosteres of gem-Dimethyl Groups." Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233. Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
Sources
A Researcher's Guide to Identifying Oxetane Ring Signals in NMR Spectroscopy
The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique stereochemical and physicochemical properties—acting as a polar bioisostere for gem-dimethyl or carbonyl groups—can significantly enhance a molecule's solubility, metabolic stability, and lipophilicity without a substantial increase in molecular weight.[1][2][3] This guide provides an in-depth analysis of the characteristic NMR signals of the oxetane moiety, offering a systematic approach for its unambiguous identification and differentiation from other common structural motifs.
Part 1: The Fundamental NMR Signature of the Oxetane Ring
The strained, non-planar ("puckered") conformation of the oxetane ring creates a distinct and predictable electronic environment, which is directly reflected in its ¹H and ¹³C NMR spectra.[4][5]
¹H NMR Spectroscopy: Protons in a Constrained Environment
The proton NMR spectrum of an oxetane is typically characterized by two main sets of signals corresponding to the protons alpha (C2/C4) and beta (C3) to the ring oxygen.
-
α-Protons (Hα): These protons, being directly attached to the carbons adjacent to the highly electronegative oxygen atom, are significantly deshielded. They typically resonate in the δ 4.2–4.9 ppm region.[5][6][7] In an unsubstituted oxetane, these protons appear as a triplet.
-
β-Protons (Hβ): The protons on the C3 carbon are more shielded and appear further upfield, generally in the δ 2.2–2.8 ppm range.[5][7] In the parent oxetane, this signal presents as a quintet due to coupling with the four α-protons.
The substitution pattern dramatically influences both the chemical shifts and the multiplicity of these signals due to changes in symmetry and local electronic effects.
¹³C NMR Spectroscopy: The Deshielding Effect of the Ring Oxygen
The carbon spectrum provides an even clearer diagnostic window for identifying the oxetane core.
-
α-Carbons (Cα): The carbons flanking the oxygen atom (C2/C4) are strongly deshielded and produce characteristic signals in the δ 66–85 ppm region.[5][6][8]
-
β-Carbon (Cβ): In stark contrast, the C3 carbon is significantly more shielded, with its chemical shift typically falling between δ 23–40 ppm .[5][6]
This large chemical shift difference of >30 ppm between the α and β carbons is a hallmark of the oxetane ring system.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Oxetanes
| Position | Atom | Unsubstituted (ppm) | Substituted Range (ppm) | Key Influences |
| C2, C4 | ¹H (Hα) | ~4.73 | 4.2 - 4.9 | Electronegativity of oxygen causes strong deshielding. |
| C3 | ¹H (Hβ) | ~2.72 | 2.2 - 2.8 | More shielded, typical aliphatic region but downfield from cyclobutane. |
| C2, C4 | ¹³C (Cα) | ~72.8 | 66 - 85 | Deshielded by adjacent oxygen. Substitution increases the shift. |
| C3 | ¹³C (Cβ) | ~23.1 | 23 - 40 | Shielded relative to Cα; substitution pattern can vary the shift. |
Data compiled from multiple sources.[5]
Caption: Unsubstituted oxetane ring with typical ¹H and ¹³C NMR chemical shift ranges.
Part 2: Comparative Analysis - Why It's an Oxetane and Not Something Else
In drug discovery, researchers often encounter small heterocyclic or carbocyclic rings. Distinguishing an oxetane from other similarly sized rings is critical for correct structural assignment. The causality behind experimental choices here is driven by the need for certainty; a misidentification can derail a research program.
Table 2: Comparative NMR Data for Oxetane and Common Structural Analogues
| Ring System | Structure | α-Proton (¹H, ppm) | β-Proton (¹H, ppm) | α-Carbon (¹³C, ppm) | β-Carbon (¹³C, ppm) | Key Differentiator |
| Oxetane | 4-membered ether | 4.2 - 4.9 | 2.2 - 2.8 | 66 - 85 | 23 - 40 | Large Δδ between α and β positions for both ¹H and ¹³C. |
| Epoxide | 3-membered ether | 2.5 - 3.5 | N/A | 40 - 60 | N/A | All ring protons and carbons are significantly more shielded (upfield).[6] |
| THF | 5-membered ether | 3.7 - 4.0 | 1.8 - 2.0 | 67 - 70 | 25 - 30 | Smaller Δδ between α and β protons compared to oxetane. |
| Cyclobutane | 4-membered alkane | ~2.2 | ~1.9 | ~23 | ~23 | Absence of deshielded signals; all protons and carbons are highly shielded. |
This comparative data highlights the unique electronic fingerprint of the oxetane ring. The significant downfield shift of the α-protons and carbons, combined with the relatively upfield position of the β-protons and carbon, provides a robust diagnostic tool.
Part 3: Advanced 2D NMR for Unambiguous Confirmation
While 1D NMR is often sufficient for simple structures, complex molecules with significant signal overlap demand more powerful techniques. 2D NMR experiments provide through-bond correlation data that acts as a self-validating system for structural elucidation.[9][10]
-
COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton connectivity. For an oxetane, the key observation is a cross-peak correlating the α-protons with the β-protons, confirming they are on adjacent carbons (vicinal coupling).[11] The absence of other correlations from these signals to other parts of the spin system can help define the isolated nature of the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for definitively linking protons to their attached carbons.[9][12] You will observe a correlation between the ¹H signal at δ 4.2-4.9 ppm and the ¹³C signal at δ 66-85 ppm (the α-position). A second correlation will link the ¹H signal at δ 2.2-2.8 ppm to the ¹³C signal at δ 23-40 ppm (the β-position). This provides undeniable evidence for the proposed ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the puzzle by revealing long-range (2- and 3-bond) ¹H-¹³C correlations.[9] This is especially powerful for substituted oxetanes. For instance, the α-protons will show a 2-bond correlation to the β-carbon and a 3-bond correlation to the other α-carbon. Protons on a substituent attached to C3 would show correlations to both C3 and the adjacent C2/C4 carbons, cementing the structure.
Caption: Systematic workflow for the identification of an oxetane ring using 1D and 2D NMR.
Part 4: Experimental Protocol for High-Quality NMR Data Acquisition
1. Sample Preparation:
- Weigh 5-10 mg of the purified, dry compound. The causality here is a balance: enough material for a good signal-to-noise ratio, especially for ¹³C NMR, but not so much as to cause line broadening.
- Dissolve the sample in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is an excellent first choice for many organic molecules due to its good solubilizing power and clean spectral windows.
- Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
- Transfer the solution to a clean, high-quality 5 mm NMR tube.
2. Spectrometer Setup (400 MHz or higher recommended):
- Insert the sample, and lock and shim the spectrometer on the deuterium signal of the solvent. A high-quality shim is critical for sharp lineshapes and accurate integration.
3. ¹H NMR Acquisition:
- Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).
- Spectral Width: ~16 ppm (centered around 6-7 ppm) to ensure all signals are captured.
- Acquisition Time (AQ): 2-3 seconds for good digital resolution.
- Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
- Number of Scans (NS): 8-16 scans, averaged to improve the signal-to-noise ratio.
4. ¹³C NMR Acquisition:
- Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30'). Decoupling simplifies the spectrum to singlets and increases signal intensity via the Nuclear Overhauser Effect (NOE).
- Spectral Width: ~240 ppm (centered around 100-120 ppm).
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. Quaternary carbons relax slowly, so a longer delay is beneficial.
- Number of Scans (NS): 128-1024 scans or more. The low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C necessitate significantly more scans than ¹H NMR to achieve an adequate signal.[13]
5. 2D NMR Acquisition (COSY, HSQC, HMBC):
- Utilize standard, gradient-selected (gs) pulse programs provided by the spectrometer software.
- For COSY and HSQC, default parameter sets are often sufficient.
- For HMBC, ensure the long-range coupling delay is optimized for typical ²JCH and ³JCH values (e.g., set to detect couplings of ~8 Hz).
By systematically applying this combination of 1D and 2D NMR techniques, researchers can confidently identify and characterize the oxetane ring, a critical step in the development of novel therapeutics and chemical probes.
References
- What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. - Filo. (n.d.). Filo.
-
Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. ACS Publications. [Link]
-
Ferreira, R. J., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5101. MDPI. [Link]
-
¹H NMR spectra (CDCl₃) of oxetane and POx (Table II, Run 1). (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Al-Warhi, T., et al. (2021). Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. RSC Advances, 11(35), 21482-21493. RSC Publishing. [Link]
-
Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting, University of Illinois. [Link]
-
Supplementary Material for Chemical Communications. (2005). The Royal Society of Chemistry. [Link]
-
Bull, J. A., et al. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Chemical Communications, 51(75), 14238-14241. RSC Publishing. [Link]
-
Reich, H. J. (2020). Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Retrieved from Organic Chemistry Data. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
V J-Coupling. (n.d.). Weizmann Institute of Science. [Link]
-
Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Carreira, E. M., et al. (2016). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
Advanced 2D NMR Techniques Guide. (n.d.). Scribd. [Link]
-
NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
-
Meanwell, N. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12591-12653. ACS Publications. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (n.d.). Semantic Scholar. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Nagib, D. A., et al. (2026). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. Chemical Science. RSC Publishing. [Link]
-
(PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). ResearchGate. [Link]
-
**Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC, NIH. [Link]
-
NMR TRAINING MULTI-DIMENSIONAL EXPERIMENTS. (n.d.). University of Ottawa. [Link]
-
Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. CHIMIA International Journal for Chemistry, 59(11), 863-872. [Link]
-
Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. (n.d.). RadTech. [Link]
-
Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]
- 9. scribd.com [scribd.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
LCMS fragmentation patterns of 3-(Iodomethyl)-3-methoxy-oxetane
The following guide provides an in-depth technical analysis of the LCMS fragmentation patterns for 3-(Iodomethyl)-3-methoxy-oxetane , a critical building block in modern medicinal chemistry.
This guide is structured to assist analytical chemists and synthetic researchers in validating compound identity, assessing purity, and differentiating this molecule from structural analogs and degradation products.
Executive Summary & Compound Profile
3-(Iodomethyl)-3-methoxy-oxetane is a specialized bioisostere building block used to introduce the oxetane ring—a metabolic stability enhancer—into drug candidates. Its unique structure combines a strained ether ring (oxetane) with a reactive electrophilic handle (alkyl iodide) and a polar methoxy group.
Accurate mass spectrometry analysis is challenging due to the lability of the C–I bond and the ring strain of the oxetane. This guide compares ionization modes and details the specific fragmentation pathways required for confident identification.
| Property | Data |
| CAS Number | 2306276-37-7 |
| Formula | C₅H₉IO₂ |
| Exact Mass | 227.9647 |
| [M+H]⁺ (Monoisotopic) | 229.04 |
| Key Structural Features | Strained 4-membered ether, Labile C–I bond, Quaternary center |
Experimental Protocol: LCMS Method Parameters
To reproduce the fragmentation patterns described below, the following "soft-ionization" protocol is recommended. This setup minimizes in-source fragmentation, allowing for the detection of the molecular ion while enabling controlled fragmentation in the collision cell.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes (Iodinated compounds are lipophilic; expect retention > 3 min).
Mass Spectrometry Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI) – Positive Mode.[2][3]
-
Capillary Voltage: 3.0 kV (Lower voltage prevents in-source iodine loss).
-
Cone Voltage: 20 V (Critical: Keep low to preserve the oxetane ring).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Expert Insight: Avoid APCI (Atmospheric Pressure Chemical Ionization) for initial identity confirmation. The thermal energy in APCI often causes premature C–I bond cleavage and ring opening, resulting in the complete absence of the molecular ion [M+H]⁺.
Fragmentation Analysis & Pathways
The fragmentation of 3-(Iodomethyl)-3-methoxy-oxetane under Collision Induced Dissociation (CID) follows three distinct mechanistic pathways. Understanding these allows for differentiation from impurities like the hydrolyzed alcohol or the non-iodinated analog.
Primary Pathway: The "Iodine Loss" Cascade (Dominant)
The Carbon-Iodine bond is the weakest link (approx. 57 kcal/mol). Upon collisional activation, the molecule preferentially loses the iodine atom or HI.
-
[M+H]⁺ (m/z 229): The protonated molecular ion.
-
Loss of HI (Δm = -128): Elimination of HI is favored over radical I loss in even-electron ESI systems.
-
Transition: m/z 229 → m/z 101 (C₅H₉O₂⁺).
-
Structure: This resulting cation is stabilized by the adjacent oxygen atoms but retains the oxetane ring.
-
Secondary Pathway: Retro-[2+2] Ring Opening (Diagnostic)
Oxetanes characteristically undergo a retro-[2+2] cycloaddition, releasing formaldehyde (CH₂O). This is the "fingerprint" of the oxetane ring.
-
Ring Cleavage: The [M+H]⁺ ion splits.
-
Neutral Loss (Δm = -30): Loss of formaldehyde.
-
Transition: m/z 229 → m/z 199 (C₄H₇IO⁺).
-
Significance: Presence of this peak confirms the 4-membered ring is intact and not hydrolyzed to a diol.
-
Tertiary Pathway: Combined Fragmentation
At higher collision energies (>35 eV), the m/z 101 fragment (post-HI loss) further degrades via ring opening.
-
Transition: m/z 101 → m/z 71/72 (Loss of CH₂O from the fragment).
Visualization of Signaling Pathways
The following diagram illustrates the mechanistic causality between the molecular structure and the observed MS signals.
Figure 1: Mechanistic fragmentation tree for 3-(Iodomethyl)-3-methoxy-oxetane showing parallel loss of Iodine and Formaldehyde.
Comparative Analysis: Product vs. Alternatives
This section compares the target molecule's MS behavior against common structural analogs and impurities.[2] This data is vital for purity assessment.
Table 1: Diagnostic Ion Comparison
| Compound | Molecular Ion [M+H]⁺ | Base Peak (100%) | Key Diagnostic Loss | Notes |
| 3-(Iodomethyl)-3-methoxy-oxetane | 229 | 101 | -128 (HI) | Target Product. Shows both I loss and ring opening. |
| Impurity A: Hydrolyzed Diol (Ring opened by acid) | 247 (+H₂O) | 229 (-H₂O) | -18 (H₂O) | Often appears as M+18 relative to target. Lack of m/z 199 peak. |
| Impurity B: Des-Iodo Analog (3-methyl-3-methoxy-oxetane) | 103 | 73 | -30 (CH₂O) | No iodine cluster. Mass is too low for target. |
| Alternative: 3-(Bromomethyl)... (Bromo-analog) | 181 / 183 | 101 | -80 / -82 (HBr) | Distinct 1:1 isotopic pattern (Br) vs. single peak (I). |
Technique Comparison: ESI vs. APCI
-
ESI (Recommended): Preserves the [M+H]⁺ ion (m/z 229). Allows for confirmation of the molecular weight.[4][5]
-
APCI (Not Recommended): The high heat (300-500°C) causes thermal degradation. You will likely observe only m/z 101 and m/z 71, making it difficult to distinguish the intact product from a degraded sample.
Differentiation from Common Impurities
In drug development, ensuring the "building block" quality is paramount. The most common degradation pathway for this molecule is acid-catalyzed hydrolysis of the oxetane ring.
Workflow to Detect Hydrolysis:
-
Extract Ion Chromatogram (XIC) for m/z 229 (Target) and m/z 247 (Hydrolyzed Diol).
-
Compare Fragmentation:
-
If m/z 229 is observed only as a fragment of m/z 247 (i.e., loss of water in source), the retention time will shift earlier (diol is more polar).
-
True Target: Retention time ~3.5 min (Lipophilic).
-
Hydrolyzed Impurity: Retention time ~1.2 min (Polar).
-
Figure 2: Logical decision tree for validating 3-(Iodomethyl)-3-methoxy-oxetane identity.
References
-
Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Holčapek, M. et al. (2010). Mass Spectrometry of Cyclic Ethers. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
Sources
- 1. verdeanalitica.com.br [verdeanalitica.com.br]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders | MDPI [mdpi.com]
Strategic Lipophilicity Management: 3-Methoxy-Oxetane vs. Cyclobutane Analogs
Executive Summary
In the optimization of lead compounds, the "Molecular Obesity" crisis—where potency gains are offset by increasing lipophilicity (LogD) and molecular weight—remains a primary failure mode. This guide evaluates a high-impact bioisosteric switch: replacing cyclobutane or gem-dimethyl motifs with 3-methoxy-oxetane .
While cyclobutane analogs often suffer from metabolic liability and lipophilic bloat, the 3-methoxy-oxetane unit offers a "Magic Oxygen" effect. It simultaneously lowers LogD, enhances metabolic stability, and enforces a unique planar conformation that can improve target binding. This guide provides the comparative data, structural rationale, and experimental protocols required to validate this switch in your pipeline.
Physicochemical Comparison: The "Oxetane Effect"
The substitution of a methylene group (-CH₂-) in a cyclobutane ring with an oxygen atom (-O-) to form an oxetane is not merely a steric replacement; it is an electronic overhaul. When functionalized as 3-methoxy-oxetane , the effect is amplified.
Comparative Metrics
| Property | Cyclobutane Analog | 3-Methoxy-Oxetane | Impact / Delta |
| Lipophilicity (LogD) | High (Lipophilic) | Low (Polar) | |
| Aqueous Solubility | Low | High | >10-fold increase |
| Metabolic Stability | Susceptible to CYP oxidation | Resistant | Blocks metabolic "soft spots" |
| Ring Conformation | Puckered (~30°) | Planar (~8.7°) | Altered vector presentation |
| H-Bonding | None | Acceptor | Oxygen lone pairs available |
Mechanism of Action
-
LogD Reduction: The ether oxygen in the oxetane ring significantly lowers the partition coefficient. Adding the 3-methoxy group creates a localized polar surface area without introducing a hydrogen bond donor (HBD), which is crucial for maintaining membrane permeability while improving solubility.
-
pKa Modulation: If the ring is adjacent to a basic amine (e.g., in a spirocycle), the electron-withdrawing inductive effect (
) of the oxetane oxygen reduces the amine's pK by 2.0–3.0 units . This reduces lysosomal trapping and hERG channel inhibition risks.
Structural & Conformational Analysis
The most overlooked difference between these analogs is their three-dimensional shape. Unlike the flexible "butterfly" motion of cyclobutane, oxetane is relatively rigid and flat.
The Pucker Angle Factor
-
Cyclobutane: Adopts a puckered conformation to relieve torsional strain (eclipsing interactions) between adjacent methylene hydrogens.[1] The pucker angle is approximately 30° .[2]
-
Oxetane: Replacing one methylene with oxygen removes a set of eclipsing interactions. This allows the ring to relax into a much flatter conformation with a pucker angle of only ~8.7° .
Implication: This flatness directs the 3-methoxy substituent into a precise vector, distinct from the pseudo-axial/equatorial toggling seen in cyclobutanes. This can freeze a bioactive conformation, reducing the entropic penalty of binding.
Figure 1: Conformational impact of the oxetane switch. The reduction in eclipsing interactions leads to a flatter ring, locking the substituent vector.
Metabolic Stability & Toxicity
A common misconception is that ethers are metabolically labile. While linear ethers can be dealkylated, the oxetane ring is remarkably robust.
-
Oxidative Resistance: The strained ring does not easily undergo CYP450-mediated oxidation at the
-carbon. -
Blocking Soft Spots: Replacing a cyclobutane (which has susceptible C-H bonds) with an oxetane effectively "deletes" a metabolic site.
-
Toxicity: Unlike epoxides, oxetanes are not alkylating agents under physiological conditions. They are generally chemically stable at pH 1–10.
Experimental Protocols
To validate this switch, you must synthesize the building block and measure the LogD shift.
Protocol A: Synthesis of 3-Methoxy-Oxetane Precursors
Note: Direct 3-methoxy-oxetane is often installed via the ketone intermediate.
-
Starting Material: 3-Oxetanone (commercially available).
-
Reduction: Reduce 3-oxetanone with NaBH₄ in MeOH (0°C to RT) to yield oxetan-3-ol .
-
Methylation: Treat oxetan-3-ol with NaH (1.2 eq) in dry THF at 0°C, followed by MeI (1.1 eq).
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O (oxetanes are water-soluble; use exhaustive extraction or continuous extraction).
-
Coupling: Use this building block (or its derivatives like 3-iodo-3-methoxy-oxetane if available) in cross-coupling or S_NAr reactions.
Protocol B: High-Throughput LogD Determination (Shake-Flask/LC-MS)
Standard validation protocol for lipophilicity shifts.
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Octanol (HPLC grade, pre-saturated with PBS).
-
Test Compounds (10 mM DMSO stock).
Workflow:
-
Pre-saturation: Shake Octanol and PBS together for 24h; separate phases.
-
Preparation: Add 5 µL of compound stock to 495 µL of pre-saturated Octanol and 495 µL of pre-saturated PBS in a 2 mL vial.
-
Equilibration: Vortex vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 min to separate phases.
-
Sampling: Carefully remove aliquots from both the top (octanol) and bottom (buffer) layers.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
Figure 2: Standardized workflow for determining LogD shifts.
Decision Logic: When to Switch?
Use the following decision tree to determine if the 3-methoxy-oxetane switch is appropriate for your lead series.
Figure 3: Strategic decision tree for implementing the oxetane bioisostere.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
Sources
Publish Comparison Guide: Assessing Purity of 3-(Iodomethyl)-3-methoxy-oxetane
Executive Summary
3-(Iodomethyl)-3-methoxy-oxetane (CAS: 2306276-37-7) is a specialized building block used increasingly in medicinal chemistry to modulate lipophilicity and metabolic stability.[1][2] However, its structural features—a strained oxetane ring coupled with a labile carbon-iodine bond—present significant analytical challenges.[2][3]
While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard high-throughput tool for purity assessment, this guide demonstrates why it is often unsuitable for this specific compound without rigorous method modification. We compare GC-MS against High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR), establishing qNMR as the "Gold Standard" for accurate purity determination.[3]
Part 1: The Analytical Challenge
Chemical Profile[3][4][5][6][7][8][9][10][11]
The GC-MS Paradox
Standard GC-MS protocols utilize injection port temperatures between 250°C and 300°C. Under these conditions, 3-(Iodomethyl)-3-methoxy-oxetane undergoes thermal degradation , leading to false-negative purity results.[2][3] The chromatogram often displays "ghost peaks" corresponding to ring-opened isomers or elimination products (e.g., loss of HI), which an inexperienced analyst might misinterpret as impurities present in the original sample.[3]
Part 2: Method Comparison & Experimental Data
Comparative Analysis: GC-MS vs. HPLC vs. qNMR
| Feature | GC-MS (Standard) | GC-MS (Optimized) | HPLC-UV/MS | qNMR ( |
| Thermal Stress | High (250°C+) | Moderate (150°C) | None (Ambient) | None (Ambient) |
| Sample Prep | Dilution in volatile solvent | Dilution | Dilution in Mobile Phase | Dissolution in |
| Detection Basis | Volatility & Ionization | Volatility | Chromophore/Ionization | Proton molar ratio |
| Primary Risk | Thermal Degradation | Incomplete volatilization | Low UV absorbance | Solvent peaks overlapping |
| Accuracy | Low (< 85% reliability) | Medium (90-95%) | High (> 98%) | Superior (> 99%) |
Experimental Case Study
Scenario: A batch of 3-(Iodomethyl)-3-methoxy-oxetane synthesized via iodo-cyclization is analyzed to determine if it meets the >97% purity specification.[2]
1. Standard GC-MS Protocol (The "Failure" Mode)[3]
-
Inlet: Split 50:1 @ 250°C.
-
Column: HP-5ms, 30m.
-
Result: The Total Ion Chromatogram (TIC) shows a main peak at 88% area and two significant impurity peaks (6% and 5%).[3]
-
Mass Spec Interpretation: The impurities show
consistent with HI elimination ( ) and ring-opened allylic alcohols.[2][3]
2. Optimized "Cold" GC-MS Protocol
-
Inlet: Cool-on-Column (COC) or PTV starting at 40°C, ramping to 180°C.[2][3]
-
Result: Purity increases to 96.5%. Degradation products are minimized but not eliminated.[2][3]
3. qNMR Protocol (The "Truth" Mode)
-
Internal Standard: 1,3,5-Trimethoxybenzene (highly stable, distinct singlets).[2][3]
-
Solvent:
(neutralized with basic alumina to prevent acid-catalyzed ring opening).[2] -
Result: Integration of the methoxy singlet (
3.3 ppm) vs. internal standard yields a purity of 98.2% .[3] -
Insight: The "impurities" seen in GC were artifacts of the method.[2]
Part 3: Recommended Protocols
Protocol A: Quantitative NMR (Preferred)
Objective: Non-destructive absolute purity determination.[2][3]
-
Preparation:
-
Acquisition:
-
Calculation:
Protocol B: Low-Thermal Stress GC-MS (Alternative)
Objective: High-throughput screening when NMR is unavailable.[2]
-
Inlet Configuration: Programmable Temperature Vaporizer (PTV).
-
Injection: 1
L, Split 20:1. -
Temperature Program:
-
Inlet: Start at 40°C (0.1 min hold)
Ramp 600°C/min 180°C. -
Oven: Start 40°C
Ramp 10°C/min 200°C.
-
-
MS Source: Keep source temp low (200°C) to minimize fragmentation.
Part 4: Visualizing the Analytical Logic
The following diagram illustrates the decision matrix and the degradation risks associated with high-temperature analysis of iodo-oxetanes.
Figure 1: Analytical workflow decision tree highlighting the risk of thermal degradation in standard GC-MS workflows.
References
-
Wuitschik, G., et al. (2006).[2][3] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link[3]
-
Bull, J. A., et al. (2016).[2][3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[3]
-
ChemScene. (n.d.).[2][3] Product Data: 3-(Iodomethyl)-3-methoxyoxetane (CAS 2306276-37-7).[1][2][4][5] Link
-
Sigma-Aldrich. (n.d.).[2][7] 3-(Iodomethyl)oxetane Product Information & Safety Data. Link
-
Gerstel. (2020).[2][3][8] GC–MS Analysis of Thermally Labile Compounds via Cooled Injection. Chromatography Online. Link
Sources
- 1. 丁香通-专业的科研采购信息和实验资讯平台 [m.biomart.cn]
- 2. 3-(iodomethyl)-3-methyloxetane | 112823-30-0 [sigmaaldrich.com]
- 3. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. reagentia.eu [reagentia.eu]
- 6. U.S. Department of Health & Human Services - Compound 529314: Oxetane, 3-hydroxymethyl-3-iodomethyl [catalog-beta.data.gov]
- 7. 3-(Iodomethyl)oxetane | Sigma-Aldrich [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
impact of 3-methoxy-oxetane on hERG inhibition compared to parent compounds
An objective, data-driven comparison guide detailing the impact of 3-methoxy-oxetane incorporation on hERG (human Ether-à-go-go-Related Gene) channel inhibition, designed for medicinal chemists and drug development professionals.
The Mechanistic Rationale: hERG Liability and the Oxetane Solution
The hERG potassium channel (Kv11.1) is critical for cardiac action potential repolarization. Unintended inhibition of this channel by small molecules leads to QT interval prolongation, posing a severe risk of fatal ventricular arrhythmias (Torsades de Pointes). Consequently, mitigating hERG liability is a primary hurdle in preclinical drug optimization.
The classic pharmacophore for hERG binding consists of a basic amine (protonated at physiological pH 7.4) and lipophilic moieties. The protonated amine anchors the drug within the hERG central pore via strong cation-π interactions with aromatic residues (Tyr652 and Phe656), while lipophilic groups engage in hydrophobic interactions[1].
The 3-Methoxy-Oxetane Advantage: While traditional strategies to abolish hERG binding involve stripping away lipophilicity (often at the cost of target potency) or removing the basic amine (sacrificing solubility), the incorporation of a 3-methoxy-oxetane ring offers a highly surgical bioisosteric solution[2].
-
Profound Inductive Effect (pKa Modulation): The strained four-membered oxetane ring, combined with the 3-methoxy substituent, exerts a massive σ-electron-withdrawing effect. When placed adjacent to a basic amine, these dual oxygen atoms pull electron density away from the nitrogen lone pair. This predictably lowers the amine's pKa by 2.0 to 3.0 units[3]. At pH 7.4, the amine remains largely unprotonated, effectively abolishing the critical cation-π interaction required for hERG pore binding[4].
-
Lipophilicity (LogD) Reduction: Unlike standard alkyl ethers or gem-dimethyl groups, the highly polar 3-methoxy-oxetane reduces the overall LogD of the molecule, weakening secondary hydrophobic interactions within the hERG channel[5].
-
Steric Shielding: The 3-methoxy group provides specific three-dimensional steric bulk that clashes with the hERG binding pocket without adding the lipophilic penalty associated with traditional bulky alkyl groups[6].
Comparative Performance Data
The following tables summarize matched molecular pair analyses, comparing a standard lipophilic parent lead (e.g., containing an isopropyl or tertiary alkyl group) against its plain oxetane and 3-methoxy-oxetane analogues. The data reflects established optimization campaigns (such as the development of mTOR inhibitors like GDC-0349)[4][6].
Table 1: Physicochemical and Safety Profile Comparison
| Compound Variant | R-Group Substitution | pKa (Amine) | LogD (pH 7.4) | Aqueous Sol. (µM) | hERG IC₅₀ (µM) |
| Parent Lead | -CH(CH₃)₂ (Isopropyl) | 7.6 | 3.2 | 45 | 8.5 (High Risk) |
| Oxetane Analogue | -Oxetan-3-yl | 5.0 | 2.1 | 850 | > 100 (Safe) |
| 3-Methoxy-Oxetane | -3-Methoxyoxetan-3-yl | 4.6 | 1.8 | > 1500 | > 100 (Safe) |
Insight: The transition from an alkyl group to a 3-methoxy-oxetane drops the pKa below 5.0. This ensures the molecule is neutral in the bloodstream, shifting the hERG IC₅₀ from a highly toxic 8.5 µM to a safe >100 µM[4][6].
Table 2: Pharmacokinetic (PK) and Target Potency Impact
| Compound Variant | Target IC₅₀ (nM) | CYP3A4 IC₅₀ (µM) | Intrinsic Clearance (mL/min/kg) |
| Parent Lead | 4.2 | 2.1 | 45.0 |
| Oxetane Analogue | 3.9 | > 50 | 15.5 |
| 3-Methoxy-Oxetane | 3.5 | > 50 | 11.2 |
Insight: The 3-methoxy-oxetane not only resolves hERG toxicity but also improves metabolic stability. The robust oxetane ring resists oxidative metabolism by Cytochrome P450 enzymes, significantly reducing intrinsic clearance[5].
Visualizing the Optimization Logic
Caption: Workflow illustrating hERG liability mitigation via 3-methoxy-oxetane substitution.
Caption: Mechanistic pathway of pKa modulation and hERG avoidance by 3-methoxy-oxetane.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the chemical incorporation of the 3-methoxy-oxetane motif and the subsequent electrophysiological validation.
Protocol A: Reductive Amination for 3-Methoxy-Oxetane Incorporation
Causality Check: Reductive amination is selected over direct alkylation to prevent over-alkylation of the secondary amine lead. The use of sodium triacetoxyborohydride (STAB) ensures the sensitive oxetane ring is not prematurely cleaved during reduction[4].
-
Imine Formation: Dissolve the parent secondary amine lead (1.0 eq) and 3-methoxyoxetan-3-one (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to adjust the pH to ~5.0. Rationale: Mildly acidic conditions activate the ketone carbonyl for nucleophilic attack without degrading the acid-sensitive oxetane ring.
-
Reduction: Stir the mixture at room temperature for 2 hours. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for an additional 12 hours under a nitrogen atmosphere.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (DCM) three times.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the 3-methoxy-oxetane optimized candidate.
Protocol B: Automated Patch-Clamp hERG Assay
Causality Check: Radioligand binding assays (e.g., [³H]-dofetilide displacement) only measure competition at a specific site. The whole-cell patch-clamp assay is a self-validating system because it measures the actual functional ion flux across the membrane, capturing allosteric modulation and state-dependent block.
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the Kv11.1 (hERG) potassium channel at 37°C in a 5% CO₂ incubator. Harvest cells at 70-80% confluency.
-
Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration using an intracellular solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP, pH 7.2) and an extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to fully open and inactivate the channels. Follow immediately with a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Rationale: hERG channels exhibit rapid inactivation and slow deactivation; measuring the tail current at -50 mV isolates the specific hERG conductance where drug block is most pronounced.
-
Compound Application & Validation: Apply the 3-methoxy-oxetane candidate in escalating concentrations (0.1 µM to 100 µM). Calculate the fractional block of the tail current. Include E-4031 (a known hERG blocker) as a positive control; the assay is only validated if E-4031 produces an IC₅₀ of < 10 nM.
References
Sources
Structural Validation & Performance Guide: Spirocyclic vs. 3,3-Disubstituted Oxetanes
Executive Summary
This guide provides a technical comparison between spirocyclic oxetanes (specifically 2-oxa-6-azaspiro[3.3]heptanes) and 3,3-disubstituted oxetanes . Both motifs serve as high-value bioisosteres in modern medicinal chemistry, primarily utilized to modulate physicochemical properties (solubility, lipophilicity) and metabolic stability without altering the vector of substituents significantly.[1]
While 3,3-disubstituted oxetanes function as robust surrogates for gem-dimethyl and carbonyl groups, spirocyclic oxetanes offer a geometrically constrained, low-lipophilicity alternative to morpholines and piperidines. This document details the structural validation, stability profiles, and experimental protocols required to integrate these motifs into drug discovery campaigns.
Part 1: Structural Characterization & Validation
The validation of oxetane integration relies on confirming both the ring integrity and the specific conformational puckering that influences binding affinity.
NMR Spectroscopy Signatures
The oxetane ring exhibits distinct NMR characteristics due to its strained geometry and the electronegativity of the oxygen atom.
-
3,3-Disubstituted Oxetanes:
- H NMR: The methylene protons at the C2 and C4 positions typically appear as doublets (or AB systems if chiral) in the range of 4.4 – 5.0 ppm .
- C NMR: The oxetane ring carbons (C2/C4) resonate between 75 – 85 ppm , while the quaternary C3 appears upfield around 35 – 45 ppm .
-
Coupling: A critical validation marker is the lack of vicinal coupling for the C2/C4 protons in 3,3-disubstituted systems, simplifying the spectra to singlets or geminal doublets (
Hz).
-
Spirocyclic Oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane):
-
Symmetry: These systems often display high symmetry. The oxetane methylene protons appear as a singlet or a tight AB quartet around 4.6 – 4.8 ppm .
-
Azetidine Ring Influence: The methylene protons of the fused azetidine ring appear upfield (3.8 – 4.2 ppm ).
-
Validation Check: Loss of symmetry or appearance of complex multiplets often indicates ring-opening or isomerization to larger rings (e.g., tetrahydrofuran derivatives).
-
Conformational Analysis (X-Ray & Puckering)
Contrary to early assumptions of planarity, high-resolution X-ray data confirms that the oxetane ring adopts a puckered conformation to relieve torsional strain.
-
Puckering Angle: ~8.7° at 140 K.[2]
-
Impact: This puckering allows 3,3-disubstituted oxetanes to mimic the spatial arrangement of the oxygen lone pairs in ketones (carbonyl bioisostere) while projecting substituents in a vector similar to a gem-dimethyl group.
Part 2: Functional Performance Comparison
Physicochemical Modulation
The primary driver for oxetane adoption is the "magic methyl" effect—improving properties without adding lipophilicity.
| Feature | 3,3-Disubstituted Oxetane | Spirocyclic Oxetane (Azetidine-fused) | Gem-Dimethyl (Reference) |
| Bioisostere For | Carbonyl (C=O), Gem-dimethyl | Morpholine, Piperidine | N/A |
| LogD Impact | Lowers LogD by ~0.4–0.8 units | Lowers LogD significantly vs Morpholine | Baseline (High) |
| Solubility | Increases (up to >4000x vs gem-Me) | High (due to reduced lipophilicity) | Low |
| Basicity (pKa) | Lowers pKa of proximal amines by 1–2 units | Attenuates basicity of spiro-amine | High (No modulation) |
| H-Bonding | Strong H-bond acceptor (Lewis base) | Strong H-bond acceptor | None |
Stability Profiles
A common misconception is that oxetanes are inherently unstable due to ring strain (~106 kJ/mol). However, stability is context-dependent.[3]
-
Metabolic Stability:
-
Mechanism: Oxetanes are generally resistant to P450-mediated oxidative metabolism. They do not undergo the rapid hydroxylation seen with gem-dimethyl groups or the reductive metabolism of carbonyls.
-
Spirocycles: The spirocyclic oxetane is metabolically superior to morpholine, which is prone to oxidative ring opening.
-
-
Chemical/Acid Stability:
-
3,3-Disubstituted: remarkably stable at physiological pH (1–10). The steric bulk at the 3-position protects the C-O bond from nucleophilic attack.
-
Vulnerability: In the presence of strong acids and internal nucleophiles (e.g., a pendant alcohol or amine capable of forming a 5- or 6-membered ring), intramolecular ring-opening can occur.[3][4]
-
Part 3: Experimental Protocols
Protocol 1: Chemical Stability Stress Test (Self-Validating)
Objective: Determine if the oxetane motif in a lead compound survives acidic environments (e.g., stomach acid or acidic workups).
Reagents:
-
Test Compound (10 mM in DMSO)
-
0.1 M HCl (aq)
-
Phosphate Buffer (pH 7.4)
-
Internal Standard (e.g., Caffeine)
Workflow:
-
Preparation: Dilute Test Compound to 50 µM in 0.1 M HCl. Prepare a control in Phosphate Buffer (pH 7.4).
-
Incubation: Incubate both samples at 37°C.
-
Sampling: Take aliquots at T=0, 1h, 4h, and 24h.
-
Analysis: Analyze via LC-MS/MS.
-
Validation Criteria:
-
Pass: >90% parent remaining at 4h.
-
Flag: Appearance of M+18 peak (hydrolysis/ring opening).
-
Fail: >50% degradation or detection of isomeric ring-expanded products.
-
Protocol 2: Structural Confirmation via 2D-NMR
Objective: Distinguish intact oxetane from ring-opened impurities.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for long-range coupling between the quaternary C3 and the oxetane methylene protons (
). -
Critical Check: In 3,3-disubstituted systems, the quaternary carbon should show correlations only to the oxetane protons and the immediate substituents. Correlations to distant protons suggest ring opening/rearrangement.
-
-
NOESY (Nuclear Overhauser Effect):
-
Confirm spatial proximity of substituents.[5] The "puckered" conformation may yield distinct NOE signals between substituents at C3 and the oxetane ring protons, confirming the rigid 4-membered structure vs. a flexible open chain.
-
Part 4: Visualization & Logic
Diagram 1: Selection Logic – When to Use Which Motif?
Caption: Decision matrix for selecting between spirocyclic and 3,3-disubstituted oxetanes based on the structural liability being addressed.
Diagram 2: Validation Workflow
Caption: Step-by-step experimental workflow for validating the structural integrity and stability of oxetane-containing compounds.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual reference for bioisosterism principles).
-
Barnes-Seeman, D., et al. (2013). The Role of Oxetanes in Drug Discovery. ACS Medicinal Chemistry Letters.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
